Imidazo[1,2-a]pyridine-6-carboxamide
描述
Structure
3D Structure
属性
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXIULQEXRUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316125 | |
| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103313-38-8 | |
| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine-6-carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, most notably as potent anti-tubercular agents. This technical guide provides an in-depth overview of the core synthetic methodologies for these derivatives, detailed experimental protocols, and a summary of their biological context. Key synthetic strategies, including palladium-catalyzed aminocarbonylation, multi-component reactions, and the Tschitschibabin reaction, are discussed and compared. Furthermore, this guide elucidates the mechanism of action of these compounds as inhibitors of the cytochrome bcc complex in Mycobacterium tuberculosis and provides a standard protocol for assessing their anti-tubercular activity.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] Derivatives bearing a carboxamide group at the 6-position have garnered particular interest due to their remarkable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Some of these compounds have shown efficacy against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel this compound derivatives.
Synthetic Methodologies
The synthesis of this compound derivatives can be broadly approached through two main strategies: functionalization of a pre-formed imidazo[1,2-a]pyridine core or construction of the heterocyclic system from a substituted pyridine precursor. This section details the most prominent and effective methods.
Palladium-Catalyzed Aminocarbonylation
A highly efficient method for the direct introduction of the 6-carboxamide functionality onto a pre-existing imidazo[1,2-a]pyridine scaffold is through palladium-catalyzed aminocarbonylation of a 6-halo-imidazo[1,2-a]pyridine precursor. This reaction typically utilizes carbon monoxide as the carbonyl source and an amine as the nucleophile.
2.1.1. Synthesis of 6-Iodoimidazo[1,2-a]pyridine Precursor
The necessary precursor, 6-iodoimidazo[1,2-a]pyridine, can be synthesized via the condensation of 5-iodo-2-aminopyridine with chloroacetaldehyde.
-
Reaction Scheme:
-
Experimental Protocol: A mixture of 5-iodo-2-aminopyridine and chloroacetaldehyde (typically a 40-50% aqueous solution) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
2.1.2. Aminocarbonylation Reaction
-
Reaction Scheme:
-
Experimental Protocol: In a pressure vessel, 6-iodoimidazo[1,2-a]pyridine, a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand like PPh3), a base (e.g., Et3N or DBU), and the desired amine are combined in a suitable solvent (e.g., DMF or toluene). The vessel is then charged with carbon monoxide to the desired pressure and heated. Reaction conditions such as temperature, pressure, and catalyst system can be optimized to maximize yield and selectivity. After the reaction, the mixture is cooled, the pressure is released, and the product is isolated and purified.[3]
Table 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine - Representative Data
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | CO Pressure (bar) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)2/2 PPh3 | Et3N | DMF | 100 | 30 | 95 | [3] |
| 2 | Piperidine | Pd(OAc)2/2 PPh3 | Et3N | DMF | 100 | 30 | 92 | [3] |
| 3 | Aniline | Pd(OAc)2/2 PPh3 | DBU | Toluene | 120 | 5 | 75 | [3] |
Multi-Component Reactions (MCRs)
Multi-component reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a convergent and atom-economical approach to the synthesis of substituted imidazo[1,2-a]pyridines.[4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize a 6-carboxamide derivative, a 2-aminopyridine bearing a cyano group at the 5-position can be utilized, which can then be hydrolyzed to the corresponding carboxamide.
-
Reaction Scheme (GBB Reaction):
-
Experimental Protocol: The 2-amino-5-cyanopyridine, aldehyde, and isocyanide are combined in a suitable solvent, often with a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)3, Montmorillonite K-10). The reaction can be performed at room temperature or with heating, sometimes under microwave irradiation to accelerate the reaction.[5] The resulting 6-carbonitrile can then be hydrolyzed to the 6-carboxamide under acidic or basic conditions.
Table 2: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis - Representative Data
| Entry | Aldehyde | Isocyanide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Furfural | Cyclohexyl isocyanide | NH4Cl | EtOH | 60 | 86 | [4] |
| 2 | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | MeOH | MW, 80 | 91 | [5] |
| 3 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Montmorillonite K-10 | Neat | 80 | 95 | [5] |
Tschitschibabin Reaction for Precursor Synthesis
The Tschitschibabin amination reaction can be employed to synthesize a key precursor, a 2,6-diaminopyridine derivative, where one of the amino groups can be subsequently transformed into a carboxamide.[6] However, direct synthesis of a 6-carboxamido-2-aminopyridine via this method is challenging due to the harsh reaction conditions. A more viable approach involves the synthesis of a 2-amino-6-cyanopyridine, followed by hydrolysis.
-
Reaction Scheme (Conceptual):
-
General Considerations: The Tschitschibabin reaction typically involves heating a pyridine derivative with sodium amide (NaNH2) in an inert solvent like toluene or xylene.[6] The regioselectivity is influenced by the substituents on the pyridine ring. For the synthesis of precursors for 6-carboxamide derivatives, a pyridine with a suitable leaving group or a group that can be converted to a carboxamide at the 2-position would be required.
Biological Context and Mechanism of Action
This compound derivatives have emerged as highly promising anti-tubercular agents. Their primary mechanism of action involves the inhibition of the cytochrome bcc complex (also known as complex III) in the electron transport chain of Mycobacterium tuberculosis.[7]
Targeting the Oxidative Phosphorylation Pathway
The oxidative phosphorylation (OxPhos) pathway is crucial for energy production (ATP synthesis) in Mtb.[7] The cytochrome bcc complex plays a vital role in this pathway by transferring electrons from menaquinol to cytochrome c.
Inhibition of QcrB
Specifically, these imidazo[1,2-a]pyridine derivatives target the QcrB subunit of the cytochrome bcc complex.[8] By binding to QcrB, these inhibitors block the electron flow, leading to a disruption of the proton motive force and a subsequent depletion of ATP, ultimately resulting in bacterial cell death.[9] This targeted inhibition is effective against both replicating and non-replicating persistent forms of Mtb.
Experimental Workflows
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Anti-Tubercular Activity Screening Workflow (Microplate Alamar Blue Assay - MABA)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mtb is commonly determined using the Microplate Alamar Blue Assay (MABA).[3][10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.
Experimental Protocol for MABA:
-
Preparation of M. tuberculosis Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in a suitable broth medium (e.g., Middlebrook 7H9 with supplements). The turbidity is adjusted to a McFarland standard of 1.0, and then diluted to the final inoculum concentration.
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Preparation of Microplates: The test compounds are serially diluted in the culture medium in a 96-well microplate. A positive control (bacteria with no drug) and a negative control (medium only) are included.
-
Inoculation: The diluted M. tuberculosis culture is added to each well containing the test compound.
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Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24 hours.
-
Reading Results: The color of each well is observed. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the inhibition of the electron transport chain in Mycobacterium tuberculosis by this compound derivatives.
Caption: Inhibition of the QcrB subunit of the cytochrome bcc complex by this compound derivatives.
Conclusion
The synthesis of this compound derivatives can be achieved through several efficient methodologies, with palladium-catalyzed aminocarbonylation and multi-component reactions being particularly noteworthy for their versatility and efficiency. The potent anti-tubercular activity of these compounds, stemming from their targeted inhibition of the QcrB subunit in the Mtb electron transport chain, underscores their importance as a promising class of drug candidates. This guide provides a foundational resource for the synthesis, evaluation, and understanding of these valuable heterocyclic compounds, aiming to facilitate further research and development in the fight against tuberculosis.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Microplate alamarBlue assays (MABAs). [bio-protocol.org]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyridine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a core component of numerous therapeutic agents. Derivatives of this scaffold have shown promise as antitubercular, anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] The carboxamide functional group, particularly at the 6-position, is a key determinant of the biological activity of these compounds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of Imidazo[1,2-a]pyridine-6-carboxamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The quantitative data for this compound and its closely related precursors are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| CAS Number | 103313-38-8 | [2][3] |
| XLogP3 | 0.6 | [2] |
| Melting Point | 244-247 °C (for Imidazo[1,2-a]pyridine-6-carboxylic acid) | [4] |
| pKa (Predicted) | 4.15 ± 0.50 (for Imidazo[1,2-a]pyridin-3-carboxaldehyde) | [5] |
| Aqueous Solubility | 25-181 µM (for related Imidazo[1,2-a]pyridine-3-carboxamides) | [6] |
Experimental Protocols
The synthesis and analysis of this compound involve multi-step procedures requiring careful control of reaction conditions and purification techniques.
Synthesis of this compound
A common synthetic route to this compound involves the initial synthesis of a halogenated imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed aminocarbonylation reaction.
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
This procedure is adapted from a general method for the synthesis of iodoimidazo[1,2-a]pyridines.[7]
-
Materials: 2-Amino-5-iodopyridine, Chloroacetaldehyde (50% aqueous solution), Ethanol.
-
Procedure:
-
Dissolve 2-Amino-5-iodopyridine in ethanol.
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Add an equimolar amount of chloroacetaldehyde solution dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Iodoimidazo[1,2-a]pyridine.
-
Step 2: Palladium-Catalyzed Aminocarbonylation
This protocol describes the conversion of the iodo-intermediate to the final carboxamide product.[7]
-
Materials: 6-Iodoimidazo[1,2-a]pyridine, Amine source (e.g., Morpholine as a model amine, or an ammonia equivalent), Palladium catalyst (e.g., Pd(PPh₃)₄), Carbon monoxide (CO) gas, a suitable base (e.g., Triethylamine), and a solvent (e.g., DMF).
-
Procedure:
-
To a pressure vessel, add 6-Iodoimidazo[1,2-a]pyridine, the palladium catalyst, and the base.
-
Add the solvent and the amine source.
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with CO to the desired pressure (e.g., 10-30 bar).
-
Heat the reaction mixture to 100-120 °C for 7-24 hours.
-
After cooling to room temperature, carefully vent the CO gas.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Alternative Synthesis: From Carboxylic Acid
An alternative approach involves the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid followed by amidation.
-
Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid: This intermediate can be synthesized from the corresponding amino-pyridine derivative through cyclization and subsequent oxidation or other functional group manipulations.[8]
-
Amidation: The carboxylic acid can be converted to the carboxamide using standard peptide coupling reagents (e.g., EDC, HATU) or by converting the acid to an acid chloride followed by reaction with ammonia.[9] A microwave-assisted method using an ammonium salt and tosyl chloride has also been reported for the conversion of carboxylic acids to amides.[9]
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the imidazo[1,2-a]pyridine ring system provide definitive structural information.[11][12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.[13][14]
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, and their mechanisms of action often involve the modulation of key signaling pathways.
Antitubercular Activity: Inhibition of QcrB
A primary mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridine carboxamides is the inhibition of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[15][16][17][18] This complex is a critical component of the electron transport chain, and its inhibition disrupts oxidative phosphorylation, leading to ATP depletion and ultimately bacterial cell death.[1][18]
Anticancer Activity: Modulation of Signaling Pathways
Certain imidazo[1,2-a]pyridine derivatives have demonstrated anticancer properties by interfering with critical cell signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
Some analogs have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[19]
STAT3/NF-κB Signaling Pathway Modulation
Other imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways.[21] These pathways are interconnected and play key roles in inflammation, immunity, and cancer progression.
Conclusion
This compound is a member of a versatile class of heterocyclic compounds with significant therapeutic potential. Its physicochemical properties, while not fully characterized experimentally, can be inferred from related structures to guide formulation and development efforts. The synthetic routes to this compound are well-established, allowing for its preparation and the generation of analogs for structure-activity relationship studies. The diverse mechanisms of action, including the inhibition of key enzymes in pathogens and the modulation of critical signaling pathways in human cells, underscore the importance of this scaffold in modern drug discovery. Further research into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic utility.
References
- 1. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7N3O | CID 326954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 103313-38-8 [benchchem.com]
- 4. Imidazo[1,2-a]pyridine-6-carboxylic acid, 95%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. IMIDAZO[1,2-A]PYRIDIN-3-CARBOXALDEHYDE CAS#: 6188-43-8 [m.chemicalbook.com]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR spectrum [chemicalbook.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scite.ai [scite.ai]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine-6-carboxamide Scaffold: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Privileged Heterocyclic Core
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" status due to its ability to bind to a wide range of biological targets. This has led to the development of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1] A key functional group that has garnered significant attention in recent drug discovery efforts is the carboxamide, particularly at the 6-position of the imidazo[1,2-a]pyridine core. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of the imidazo[1,2-a]pyridine-6-carboxamide scaffold, with a particular focus on its role in the development of novel antitubercular agents.
Discovery and History
The broader imidazo[1,2-a]pyridine core has been a subject of medicinal chemistry research for decades, with early examples of its therapeutic potential emerging with drugs like zolpidem.[2] The introduction of a carboxamide moiety, and specifically the exploration of its placement at various positions on the pyridine ring, represents a more recent chapter in the history of this scaffold. The discovery of the potent antitubercular activity of imidazo[1,2-a]pyridine carboxamides, including the clinical candidate Telacebec (Q203), marked a significant milestone.[3] This discovery has spurred extensive research into the synthesis and structure-activity relationships (SAR) of this class of compounds, particularly for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4][5]
Synthetic Methodologies
The synthesis of the this compound scaffold can be approached in two main stages: the construction of the core heterocyclic ring system and the subsequent introduction of the carboxamide functionality.
Construction of the Imidazo[1,2-a]pyridine Core
A classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction .[1] This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Experimental Protocol: Tschitschibabin Reaction
-
Step 1: Reaction Setup
-
To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, is added the α-haloketone or α-haloaldehyde (1.1 equivalents).
-
-
Step 2: Cyclization
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
-
Step 3: Workup and Purification
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
-
Introduction of the 6-Carboxamide Functionality
The carboxamide group is typically introduced onto the pre-formed imidazo[1,2-a]pyridine ring system. A highly effective method for this transformation is palladium-catalyzed aminocarbonylation .[6][7] This reaction utilizes a 6-halo-imidazo[1,2-a]pyridine (commonly 6-iodo) as the starting material.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
-
Step 1: Preparation of the Reaction Vessel
-
A pressure vessel is charged with 6-iodoimidazo[1,2-a]pyridine (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base (e.g., triethylamine, 2 equivalents) in an appropriate solvent like dimethylformamide.
-
-
Step 2: Addition of the Amine
-
The desired amine (1.2 equivalents) is added to the reaction mixture.
-
-
Step 3: Carbonylation
-
The vessel is sealed, purged with carbon monoxide gas, and then pressurized to the desired pressure (typically 10-40 bar). The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) for several hours.
-
-
Step 4: Workup and Purification
-
After cooling to room temperature and venting the carbon monoxide, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield the target this compound.[6]
-
Caption: Inhibition of the mycobacterial electron transport chain by Telacebec (Q203).
While extensive SAR studies have been published for the imidazo[1,2-a]pyridine-3-carboxamide series, the principles can be extrapolated to the 6-carboxamide analogues. Key findings from these studies highlight the importance of specific structural features for potent antitubercular activity. [4][5][8]
| Position | Modification | Effect on Activity |
|---|---|---|
| 2-position | Small alkyl groups (e.g., methyl) | Generally favorable |
| 7-position | Methyl or other small groups | Often enhances potency |
| Carboxamide Nitrogen | Substituted benzyl or phenethyl groups | Crucial for activity; lipophilic and electron-withdrawing substituents on the aromatic ring can be beneficial |
| Carboxamide Linker | Direct amide bond | Typically optimal |
Table 1: General Structure-Activity Relationships for Antitubercular Imidazo[1,2-a]pyridine Carboxamides
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis. While not 6-carboxamides, this data illustrates the high potency achievable with this scaffold.
| Compound | R¹ | R² | Amine Substituent | MIC (μM) vs. M. tb H37Rv |
| 1 | CH₃ | CH₃ | 4-(Trifluoromethyl)benzyl | 0.07-0.14 |
| 2 | CH₃ | CH₃ | 4-Chlorobenzyl | 0.4-0.8 |
| 3 | CH₃ | CH₃ | Benzyl | 0.8-1.6 |
| 4 | H | H | 4-(Trifluoromethyl)benzyl | 1.6-3.1 |
Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides . [4][5]
Telacebec (Q203) has demonstrated significant efficacy in murine models of tuberculosis. [9][10]Studies have shown that oral administration of Telacebec at doses as low as 0.5 to 10 mg/kg can lead to a significant reduction in bacterial load in the lungs of infected mice. [9][11]
Anticancer Activity
Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
The diagram below depicts the inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) or a resazurin-based assay. [12][13] Experimental Protocol: Resazurin Microtiter Assay (REMA)
-
Step 1: Plate Preparation
-
In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC.
-
-
Step 2: Inoculation
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well, except for the sterility control wells. Growth control wells containing bacteria but no compound are also included.
-
-
Step 3: Incubation
-
The plates are sealed and incubated at 37 °C for 7 days.
-
-
Step 4: Addition of Indicator Dye
-
A solution of resazurin is added to each well.
-
-
Step 5: Reading the Results
-
The plates are re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change. [12]
-
Whole-Cell Screening Assay
High-throughput screening (HTS) of large compound libraries against whole M. tuberculosis cells is a primary approach for identifying new antitubercular leads. [14][15] Experimental Protocol: High-Throughput Whole-Cell Screen
-
Step 1: Compound Plating
-
A diverse chemical library is plated at a single high concentration (e.g., 10 µM) into 384-well microtiter plates.
-
-
Step 2: Inoculation
-
A recombinant strain of M. tuberculosis expressing a fluorescent reporter (e.g., GFP or Lux) is added to the wells.
-
-
Step 3: Incubation
-
Plates are incubated at 37 °C for a period that allows for sufficient growth in the control wells (typically 5-7 days).
-
-
Step 4: Signal Detection
-
Fluorescence or luminescence is measured using a plate reader.
-
-
Step 5: Hit Identification
Conclusion
The this compound scaffold represents a highly valuable and versatile core in modern drug discovery. Its rich history and the development of efficient synthetic routes have enabled extensive exploration of its therapeutic potential. The remarkable success of this scaffold in the field of antitubercular drug discovery, exemplified by the clinical candidate Telacebec, underscores its importance. The detailed understanding of its mechanism of action, involving the inhibition of the essential QcrB subunit of the mycobacterial respiratory chain, provides a solid foundation for the rational design of new and improved analogues. Furthermore, the emerging evidence of its activity against other therapeutic targets, such as the AKT/mTOR pathway in cancer, suggests that the full potential of the this compound scaffold is yet to be fully realized. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this privileged heterocyclic system, offering detailed methodologies and a thorough overview of its current standing in medicinal chemistry.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Imidazo[1,2-a]pyridine-6-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Imidazo[1,2-a]pyridine-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, published spectroscopic dataset for the parent compound, this guide presents data from closely related derivatives to offer valuable insights into its structural characterization. The methodologies described herein are based on established analytical techniques for heterocyclic compounds.
Introduction to this compound
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 6-carboxamide functionality is a key feature in several pharmacologically active molecules, making a thorough understanding of its spectroscopic signature crucial for synthesis confirmation, quality control, and further development.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. This data provides a reference for the expected spectral characteristics of the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| N-(4-Nitrophenyl)this compound | 10.99 (s, 1H), 9.37–9.41 (m, 1H), 8.26 (d, J=8.0 Hz, 2H), 8.05 (d, J=8.0 Hz, 2H), 7.89 (d, J=9.2 Hz, 1H), 7.75 (s, 1H), 7.68 (dd, J=9.2, 1.6 Hz, 1H) |
| N-(4-Methoxyphenyl)this compound | 10.28 (s, 1H), 9.27–9.29 (m, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.59 (d, J = 9.2 Hz, 1H), 7.53 (s, 1H), 7.46 (dd, J = 9.2, 1.6 Hz, 1H), 6.93 (d, J = 8.8 Hz, 2H), 3.75 (s, 3H) |
Expected Infrared (IR) Spectroscopy Data
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| N-H Bend (Amide II) | 1640-1550 | Medium-Strong |
| C=N Stretch | 1600-1500 | Medium |
| C=C Stretch (Aromatic) | 1500-1400 | Medium |
Expected Mass Spectrometry (MS) Data
Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 162.06 | Molecular ion peak in positive ion mode (ESI-MS) |
| [M]⁺ | 161.06 | Molecular ion peak in electron ionization (EI-MS) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
ESI-MS Acquisition (for molecular weight confirmation):
-
Infuse the sample solution into the ESI source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
Scan a mass range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
-
EI-MS Acquisition (for fragmentation analysis):
-
Introduce the sample via a direct insertion probe or gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate to observe the molecular ion and fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
Unraveling the Multifaceted Mechanisms of Imidazo[1,2-a]pyridine-6-carboxamide: A Technical Guide
For Immediate Release
[City, State] – [Date] – The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action of Imidazo[1,2-a]pyridine-6-carboxamide and its related analogues, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings on their anti-tubercular, anti-cancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anti-mycobacterial Activity: Targeting Oxidative Phosphorylation
A primary and well-documented mechanism of action for certain imidazo[1,2-a]pyridine-carboxamides is the potent inhibition of Mycobacterium tuberculosis (Mtb) growth, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This anti-tubercular effect is achieved by targeting the oxidative phosphorylation (OxPhos) pathway, a critical process for the bacterium's energy production.
Specifically, these compounds have been identified as inhibitors of the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain. By binding to QcrB, these molecules disrupt the transfer of electrons, leading to a collapse of ATP synthesis and ultimately, bacterial cell death.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity
The minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth.
-
Assay Procedure: 100 µL of the diluted bacterial inoculum is added to each well of a 96-well microplate containing 100 µL of the serially diluted compounds. The plates are incubated at 37°C for 7 days.
-
Detection: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.
Table 1: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine-carboxamide Derivatives
| Compound | Target | Mtb Strain | MIC (µM) | Reference |
| Compound 15 | QcrB | H37Rv | 0.10-0.19 | [1] |
| Compound 16 | QcrB | H37Rv | 0.10-0.19 | [1] |
| Compound 15 | QcrB | MDR/XDR strains | 0.05-1.5 | [1] |
| Compound 16 | QcrB | MDR/XDR strains | 0.05-1.5 | [1] |
DOT Script for Oxidative Phosphorylation Inhibition
Caption: Inhibition of Mtb Oxidative Phosphorylation.
Anti-Cancer Activity: A Multi-pronged Attack on Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anti-cancer agents through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in various cancers, promoting cell growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Western Blotting for PI3K/AKT/mTOR Pathway Proteins
-
Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are cultured in appropriate media. Cells are treated with varying concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21, Bax, Caspase-9).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Effect | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 (range for compounds 5-7) | G2/M cell cycle arrest, apoptosis | [2] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 (range for compounds 5-7) | G2/M cell cycle arrest, apoptosis | [2] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 (range for compounds 5-7) | G2/M cell cycle arrest, apoptosis | [2] |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | Inhibition of cell proliferation | [3] |
| Thiazole derivative 12 | HeLa (Cervical) | 0.21 | Inhibition of cell proliferation | [3] |
DOT Script for PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: PI3K/AKT/mTOR Pathway Inhibition.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1, and subsequently inhibiting cancer cell proliferation.
Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling
-
Cell Transfection: Cancer cell lines with mutations in APC or β-catenin genes are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After transfection, cells are treated with the imidazo[1,2-a]pyridine compounds for a specified time.
-
Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The inhibition of Wnt/β-catenin signaling is determined by the reduction in luciferase activity in treated cells compared to untreated controls.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor growth, invasion, and metastasis. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors.
Experimental Protocol: c-Met Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer.
-
Inhibitor Preparation: The imidazo[1,2-a]pyridine inhibitors are serially diluted in DMSO and then in kinase buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of c-Met kinase activity (IC50) is calculated from the dose-response curve.
Anti-inflammatory Effects: Modulation of STAT3/NF-κB Signaling
Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer. A novel synthetic imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. This compound was found to suppress the expression of pro-inflammatory genes such as iNOS and COX-2.
Experimental Protocol: NF-κB DNA Binding Activity Assay (ELISA-based)
-
Nuclear Extract Preparation: Cancer cells are treated with the imidazo[1,2-a]pyridine derivative, and nuclear extracts are prepared.
-
Assay Procedure: The ELISA-based assay is performed using a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Binding and Detection: The nuclear extracts are incubated in the wells to allow NF-κB to bind to the oligonucleotide. The bound NF-κB is then detected using a specific primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is measured at 450 nm, and the NF-κB DNA binding activity is quantified relative to untreated controls.
DOT Script for STAT3/NF-κB Signaling Pathway Modulation
Caption: Modulation of STAT3/NF-κB Pathway.
Other Mechanisms of Action
The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its derivatives acting on other important biological targets:
-
DPP-4 Inhibition: Certain derivatives have been designed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes.
-
Acid Pump Antagonism: Some imidazo[1,2-a]pyridine-6-carboxamides have been identified as potent and selective acid pump (H+,K+-ATPase) antagonists for the potential treatment of gastroesophageal reflux disease.
-
Constitutive Androstane Receptor (CAR) Agonism: Derivatives have been discovered that act as agonists of the constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. From combating drug-resistant tuberculosis to inhibiting key cancer signaling pathways and modulating inflammatory responses, these compounds have demonstrated significant potential. This technical guide provides a comprehensive overview of their multifaceted pharmacology, offering a foundation for further research and development in this promising area of medicinal chemistry. The detailed experimental protocols and structured data presented herein are intended to facilitate the design and execution of future studies aimed at unlocking the full therapeutic potential of this remarkable class of molecules.
References
The Expanding Therapeutic Potential of Imidazo[1,2-a]pyridine-6-carboxamide Analogs: A Technical Overview
For Immediate Release
Novel analogs of the Imidazo[1,2-a]pyridine-6-carboxamide scaffold are demonstrating significant and diverse biological activities, positioning them as promising candidates for drug development across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, experimental methodologies, and the molecular pathways these compounds modulate.
The Imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, known for its presence in marketed drugs such as the sedative Zolpidem and the anxiolytic Alpidem.[1][2] Researchers are now leveraging this versatile scaffold to develop new chemical entities with potent and selective biological effects.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research highlights the anticancer potential of Imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines, including those of the breast, lung, melanoma, and cervix.[1][3] The mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and survival.
One key pathway targeted by these analogs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Novel Imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis. For instance, compound 6, a novel Imidazo[1,2-a]pyridine, demonstrated potent cytotoxic effects in both melanoma and cervical cancer cells by reducing the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR).[3] This inhibition was accompanied by an increase in the levels of the tumor suppressor p53 and the cell cycle inhibitor p21.[3]
Furthermore, some derivatives have been identified as potent inhibitors of other crucial kinases involved in oncogenesis, such as RAF, c-Met, and Dipeptidyl Peptidase-4 (DPP-4).[4][5][6] A series of Imidazo[1,2-a]pyridin-6-yl-benzamide analogs were specifically designed as inhibitors of B-RAFV600E, a common mutation in melanoma.[6] Another study identified a potent and selective c-Met inhibitor, compound 22e, which demonstrated significant tumor growth inhibition in a mouse xenograft model.[4]
The Wnt/β-catenin signaling pathway, another critical regulator of cell proliferation and differentiation, has also been successfully targeted. Certain Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[7]
Quantitative Anticancer Data
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 6 | A375 (Melanoma) | IC50 | 9.7 - 44.6 µM (48h) | [3] |
| Compound 6 | WM115 (Melanoma) | IC50 | 9.7 - 44.6 µM (48h) | [3] |
| Compound 6 | HeLa (Cervical) | IC50 | 9.7 - 44.6 µM (48h) | [3] |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent Anticancer Agent | - | [8] |
| Thiazole derivative 12 | A375 (Melanoma) | IC50 | 0.14 µM | [9] |
| Thiazole derivative 12 | HeLa (Cervical) | IC50 | 0.21 µM | [9] |
| Compound 22e | EBC-1 (c-Met addicted) | IC50 | 45.0 nM | [4] |
| Compound 5d | - | DPP-4 IC50 | 0.13 µM | [5] |
| Compound HB9 | A549 (Lung) | IC50 | 50.56 µM (24h) | [10] |
| Compound HB10 | HepG2 (Liver) | IC50 | 51.52 µM (24h) | [10] |
| IP-5 | HCC1937 (Breast) | IC50 | 45 µM | [11] |
| IP-6 | HCC1937 (Breast) | IC50 | 47.7 µM | [11] |
| IP-7 | HCC1937 (Breast) | IC50 | 79.6 µM | [11] |
Visualizing the Mechanism: The AKT/mTOR Signaling Pathway
Caption: Inhibition of the AKT/mTOR pathway by Imidazo[1,2-a]pyridine analogs.
Antitubercular and Antimicrobial Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[12] Imidazo[1,2-a]pyridine-6-carboxamides and related analogs have shown remarkable activity against Mtb, including these resistant strains.[1][12]
The primary mechanism of action for many of these compounds is the inhibition of the oxidative phosphorylation (OxPhos) pathway, which is crucial for the bacterium's energy production.[1] Specifically, they target QcrB, a subunit of the cytochrome bcc complex, thereby disrupting ATP synthesis.[1] The clinical candidate Telacebec (Q203) belongs to this class of compounds.[1]
In addition to their activity against Mtb, these analogs have also demonstrated efficacy against other mycobacteria, such as Mycobacterium avium.[13][14] Some derivatives have also been evaluated for broader antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]
Quantitative Antitubercular & Antimicrobial Data
| Compound/Analog | Organism | Activity Metric | Value | Reference |
| Compound 15 | M. tuberculosis H37Rv | MIC | 0.10 - 0.19 µM | [12] |
| Compound 16 | M. tuberculosis H37Rv | MIC | 0.10 - 0.19 µM | [12] |
| Compound 15 | MDR & XDR M. tuberculosis | MIC | 0.05 - 1.5 µM | [12] |
| Compound 16 | MDR & XDR M. tuberculosis | MIC | 0.05 - 1.5 µM | [12] |
| IPA-6 | M. tuberculosis H37Rv | MIC | 0.05 µg/mL | [16] |
| Compound 18 | MDR & XDR M. tuberculosis | MIC | ≤0.006 µM | [17] |
| ND-10885 (Cmpd 2) | M. avium | In vivo activity | Significant reduction in bacterial burden | [13][14] |
| Compound 4e | E. coli CTXM, K. pneumoniae NDM | MIC | 0.5 - 0.7 mg/mL | [15] |
Visualizing the Mechanism: Targeting Mtb Energy Metabolism
Caption: Inhibition of the Mtb electron transport chain by Imidazo[1,2-a]pyridine analogs.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A frequently cited method for determining the cytotoxic effects of these novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a period that allows for its conversion into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Visualizing the Workflow: MTT Assay
Caption: A generalized workflow for determining cell viability using the MTT assay.
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)
The in vitro antitubercular activity of Imidazo[1,2-a]pyridine analogs is often determined using the Microplate Alamar Blue Assay (MABA).
Methodology:
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared.
-
Inoculation: The microplates containing the diluted compounds are inoculated with the Mtb suspension.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
Alamar Blue Addition: A solution of Alamar Blue reagent is added to each well.
-
Re-incubation: The plates are incubated for another 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Conclusion
The this compound scaffold and its analogs represent a highly promising and versatile class of compounds with demonstrated efficacy in preclinical models of cancer and tuberculosis. The ability of these molecules to selectively target key enzymes and signaling pathways underscores their potential for the development of novel, targeted therapies. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties is an active area of research that holds significant promise for addressing unmet medical needs.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Imidazo[1,2-a]pyridine Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The carboxamide functionality, when appended to this nucleus, gives rise to a class of molecules with a remarkable diversity of therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine carboxamides, with a primary focus on their antitubercular and kinase inhibitory activities. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this promising area.
Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamides
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] SAR studies have revealed critical insights into the structural requirements for potent antitubercular activity.
SAR of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
A seminal body of work on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has elucidated key SAR principles.[1][2] The general structure revolves around a central 2,7-dimethylimidazo[1,2-a]pyridine core with a carboxamide linkage at the 3-position.
Key SAR Observations:
-
Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a primary determinant of activity. N-benzyl and substituted N-benzyl groups are highly favorable.
-
Substitution on the Imidazopyridine Core: The methyl groups at the 2- and 7-positions contribute favorably to the activity.
-
Lipophilicity: A general trend observed is that increased lipophilicity of the N-benzyl substituent correlates with enhanced potency.[3]
The following table summarizes the antitubercular activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against the H37Rv strain of M. tuberculosis.
| Compound ID | R Group on Carboxamide | MIC (µM) vs. Mtb H37Rv |
| 1 | Benzyl | 0.4 - 1.9 |
| 2 | 4-Methoxybenzyl | ≤1 |
| 3 | 4-Methylbenzyl | ≤1 |
| 4 | 4-Chlorobenzyl | ≤1 |
| 5 | 3,4-Dichlorobenzyl | ≤1 |
| 6 | 2-Methoxybenzyl | ≤1 |
| 7 | 3-Methoxybenzyl | ≤1 |
Data compiled from Moraski et al., ACS Med. Chem. Lett. 2011, 2, 6, 466–470.[1][2]
SAR of Imidazo[1,2-a]pyridine-8-carboxamides
Screening of compound libraries has also identified imidazo[1,2-a]pyridine-8-carboxamides as a novel series of antimycobacterial agents.[4] These compounds are selective inhibitors of M. tuberculosis and lack activity against other Gram-positive and Gram-negative bacteria.
Key SAR Observations:
-
The position of the carboxamide at C8 is a unique feature of this series.
-
Optimization of physicochemical properties is a key aspect of improving the activity of this class of inhibitors.
Further detailed quantitative SAR data for this specific scaffold is an active area of research.
Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Carboxamides
Imidazo[1,2-a]pyridine carboxamides have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.
Nek2 Inhibition
A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Never in mitosis (NIMA)-related kinase 2 (Nek2), a protein kinase implicated in cancer.[5]
The following table presents the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against the MGC-803 gastric cancer cell line, which is correlated with Nek2 inhibition.
| Compound ID | Substituents | IC50 (nM) vs. MGC-803 cells |
| 28e | (Specific substituents to be extracted from full paper) | 38 |
Data from Bioorg. Med. Chem. 2020, 28, 115775.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The imidazo[1,2-a]pyridine scaffold has also been explored for the development of PI3K inhibitors.[6][7][8]
Key SAR Observations:
-
Optimization of substituents on the imidazo[1,2-a]pyridine core can lead to highly potent and selective PI3Kα inhibitors.
-
Replacement of a pyrazole ring with a hydrazone moiety in some series led to increased stability and potent p110α inhibition.[7]
The following table summarizes the PI3Kα inhibitory activity of representative imidazo[1,2-a]pyridine derivatives.
| Compound ID | Modifications | IC50 (nM) vs. PI3Kα |
| 2g | (Specific substituents to be extracted from full paper) | 1.8 |
| 12 | Thiazole derivative | 2.8 |
| 8c | Sulfonylhydrazone-substituted | 0.30 |
| 8h | Sulfonylhydrazone-substituted | 0.26 |
Data compiled from Bioorg. Med. Chem. Lett. 2007, 17, 12, 3386-3391 and Bioorg. Med. Chem. Lett. 2007, 17, 18, 5142-5146.[6][7]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further studies.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.[1][2][9]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Compound stock solutions in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[10]
Kinase Inhibition Assay: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[4][11][12][13]
Materials:
-
Kinase of interest (e.g., Nek2, PI3Kα)
-
Substrate for the kinase
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the microplate wells, including the kinase, substrate, ATP, and various concentrations of the test compound.
-
Include control wells (no inhibitor, no kinase).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by imidazo[1,2-a]pyridine carboxamides and a general workflow for their biological evaluation.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. ebiotrade.com [ebiotrade.com]
In Silico Modeling of Imidazo[1,2-a]pyridine-6-carboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of Imidazo[1,2-a]pyridine-6-carboxamide interactions. The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 6-carboxamide functional group is a key determinant of the biological activity of these compounds, playing a crucial role in their interactions with various biological targets.[2] This guide will delve into the computational methodologies used to elucidate these interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for in silico analyses.
Biological Targets and Signaling Pathways
This compound and its derivatives have been shown to interact with a range of biological targets, implicating them in diverse therapeutic areas, including infectious diseases and oncology.
Antitubercular Activity: Targeting QcrB
A primary mechanism of action for the antitubercular effects of Imidazo[1,2-a]pyridine carboxamides is the inhibition of the cytochrome bcc complex (complex III) in Mycobacterium tuberculosis (Mtb).[2] Specifically, these compounds target the QcrB subunit, a crucial component of the electron transport chain involved in oxidative phosphorylation.[3][4][5][6] Inhibition of QcrB disrupts the bacterium's energy production, leading to cell death.[2] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, functions through this mechanism.[2]
Anticancer Activity: Modulation of Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activities by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Several studies have reported the ability of imidazo[1,2-a]pyridines to inhibit the PI3K/Akt/mTOR signaling pathway.[7][8][9] These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[7][8] This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[7][9]
The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another target of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit this pathway, leading to a reduction in the expression of Wnt target genes and subsequent suppression of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on Imidazo[1,2-a]pyridine derivatives, including those with the 6-carboxamide moiety.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridinecarboxamide Derivatives
| Compound | Target | Assay | Activity (MIC) | Reference |
| 15 | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.10-0.19 µM | [10] |
| 16 | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.10-0.19 µM | [10] |
| 15 | MDR & XDR strains of TB | Not Specified | 0.05-1.5 µM | [10] |
| 16 | MDR & XDR strains of TB | Not Specified | 0.05-1.5 µM | [10] |
| IP-1 to IP-4 | M. tuberculosis | Not Specified | 0.03 to 5 µM | [3][5][6] |
| Compound 6 | Replicating Mtb | Not Specified | 0.004 µM | [4] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| HB9 | A549 (Lung Cancer) | MTT Assay | 50.56 µM | [11] |
| HB10 | HepG2 (Liver Carcinoma) | MTT Assay | 51.52 µM | [11] |
| Compound 5 | HCC1937 (Breast Cancer) | MTT Assay | 45 µM | [12][13] |
| Compound 6 | HCC1937 (Breast Cancer) | MTT Assay | 47.7 µM | [12][13] |
| Compound 7 | HCC1937 (Breast Cancer) | MTT Assay | 79.6 µM | [12][13] |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | MTT Assay | 9.7 to 44.6 µM | [7][8][9] |
| Compound 35 | T47D (Breast Cancer) | Not Specified | 150 nM (against PI3Kα) | [14] |
Table 3: In Silico Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Docking Score | Units | Reference |
| HB7 | Human LTA4H (3U9W) | -11.237 | Kcal/mol | [11][15] |
| 4b | Bacterial GyrB | -10.4 | kcal/mol | [16] |
| 4(k), 4(g), 4(l) | Farnesyl diphosphate synthase | High MolDock, rerank, and steric scores | Not Specified | [17] |
Experimental Protocols for In Silico Modeling
A typical in silico workflow for studying the interactions of Imidazo[1,2-a]pyridine-6-carboxamides involves several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
Define the binding site, typically by creating a grid box around the active site of the protein. The grid resolution is often set to 0.3 Å.[18]
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MM2).[17]
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock, Glide, or Molegro Virtual Docker.[18]
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and maximum number of evaluations. A common setting is 10 independent runs.[18]
-
The placement algorithm is often set to "Triangle Matcher" and the scoring function to "London dG".[19]
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy or docking score.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.
-
Calculate the root-mean-square deviation (RMSD) between the docked poses to assess clustering and convergence. RMSD values less than 2.0 Å are generally considered indicative of a successful docking protocol.[19]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant biological motions.[16] Trajectories are saved at regular intervals for analysis.
-
-
Analysis:
-
Analyze the trajectory to calculate RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
-
Analyze hydrogen bond formation and other non-covalent interactions throughout the simulation.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.
-
Conclusion
In silico modeling serves as a powerful tool in the discovery and development of novel this compound-based therapeutics. Through molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding modes and affinities of these compounds with their biological targets. This computational approach, in conjunction with experimental validation, facilitates the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this important class of molecules.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 103313-38-8 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and presence in several marketed drugs. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a "privileged structure," meaning it can bind to multiple, unrelated biological targets with high affinity. This unique characteristic makes it a valuable starting point for the design and development of novel therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, including its synthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its evaluation, and insights into its mechanisms of action through signaling pathway diagrams.
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. Multi-component reactions and transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and diverse synthesis of substituted imidazo[1,2-a]pyridines.
A general and widely used approach is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction. This method allows for the rapid generation of a library of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.
A Technical Guide to Palladium-Catalyzed Aminocarbonylation for the Synthesis of Imidazo[1,2-a]pyridine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the palladium-catalyzed aminocarbonylation of halo-imidazo[1,2-a]pyridines, a key reaction for the synthesis of their carboxamide derivatives. Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including drugs for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1] Their amide derivatives, in particular, exhibit a wide range of potent biological activities, making their synthesis a significant focus in medicinal chemistry and drug development.[2][3]
Core Synthesis Strategy: An Overview
The primary method for introducing a carboxamide functional group onto the imidazo[1,2-a]pyridine scaffold is through the palladium-catalyzed aminocarbonylation of a halogenated precursor. This reaction typically involves the coupling of a halo-imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst. A notable advancement in this field is the use of a recyclable heterogeneous palladium catalyst, which offers advantages in terms of catalyst recovery and reuse.[2][3]
Detailed Experimental Protocols
The following protocols are based on the successful palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines using a heterogeneous catalyst.[3]
Synthesis of Iodo-Imidazo[1,2-a]pyridine Substrates
The iodo-imidazo[1,2-a]pyridine starting materials can be synthesized via the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. The use of ethanol as a solvent has been shown to significantly improve yields compared to acetonitrile.
General Procedure:
-
Dissolve the iodo-2-aminopyridine in ethanol.
-
Add chloroacetaldehyde to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired iodo-imidazo[1,2-a]pyridine.
Yields for this step are typically in the range of 84–91%.[4]
Palladium-Catalyzed Aminocarbonylation
This procedure details the conversion of iodo-imidazo[1,2-a]pyridines to their corresponding carboxamides.
Materials and Equipment:
-
Iodo-imidazo[1,2-a]pyridine (substrate)
-
Amine (nucleophile)
-
Palladium catalyst (e.g., a recyclable SILP-Pd catalyst)[3]
-
Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[11.undec-7-ene (DBU))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Carbon monoxide (CO) gas
-
High-pressure autoclave
General Procedure:
-
In a high-pressure autoclave, combine the iodo-imidazo[1,2-a]pyridine (0.2 mmol), the amine (0.5 mmol), the base (0.25 mmol), the palladium catalyst (with 2.8 µmol Pd-content), and the solvent (2 mL).
-
Seal the autoclave and purge with argon.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 5-30 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 7 hours).
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the reaction mixture by GC to determine conversion and selectivity.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the results from the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with various aliphatic and aromatic amines under different reaction conditions.[3]
Table 1: Aminocarbonylation with Aliphatic Amines
| Amine | Method | Conversion (%) | Amide Selectivity (%) | α-Ketoamide Selectivity (%) |
| Morpholine | A | 100 | 99 | - |
| Morpholine | B | 100 | 99 | - |
| Piperidine | A | 100 | 99 | - |
| Piperidine | B | 100 | 99 | - |
| Pyrrolidine | A | 100 | 99 | - |
| Pyrrolidine | B | 100 | 99 | - |
| Di-n-propylamine | A | 100 | 99 | - |
| Di-n-propylamine | B | 100 | 99 | - |
| N-methyl-n-butylamine | A | 100 | 99 | - |
| N-methyl-n-butylamine | B | 100 | 99 | - |
Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.[3]
Table 2: Aminocarbonylation with Aromatic Amines
| Amine | Method | Conversion (%) | Amide Selectivity (%) | α-Ketoamide Selectivity (%) |
| Aniline | A | 100 | 99 | - |
| Aniline | B | 100 | 99 | - |
| 4-Methylaniline | A | 100 | 99 | - |
| 4-Methylaniline | B | 100 | 99 | - |
| 4-Methoxyaniline | A | 100 | 99 | - |
| 4-Methoxyaniline | B | 100 | 99 | - |
| 4-Chloroaniline | A | 100 | 99 | - |
| 4-Chloroaniline | B | 100 | 99 | - |
Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.[3]
Reaction Mechanism
The catalytic cycle for the palladium-catalyzed aminocarbonylation of aryl halides is generally accepted to proceed through three key steps: oxidative addition, migratory insertion of carbon monoxide, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-imidazo[1,2-a]pyridine (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2]
-
Migratory Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Palladium bond, forming an acyl-palladium(II) complex.
-
Reductive Elimination: The amine nucleophile displaces the halide ligand and, after deprotonation, attacks the acyl group. The subsequent reductive elimination from the palladium center forms the desired C-N bond of the amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Conclusion
Palladium-catalyzed aminocarbonylation is a robust and versatile method for the synthesis of imidazo[1,2-a]pyridine carboxamides. The use of heterogeneous catalysts further enhances the practicality of this methodology by allowing for catalyst recycling. The reaction tolerates a wide range of amine nucleophiles, providing access to a diverse library of amide derivatives for further investigation in drug discovery and development. A thorough understanding of the reaction mechanism and the influence of reaction parameters is crucial for optimizing the synthesis of these valuable compounds. mechanism and the influence of reaction parameters is crucial for optimizing the synthesis of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Imidazo[1,2-a]pyridine-6-carboxamide, a key scaffold in medicinal chemistry. Imidazo[1,2-a]pyridines are recognized as a "privileged structure" in drug discovery due to their wide range of biological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Notably, derivatives of this compound have emerged as potent inhibitors of the cytochrome bcc complex subunit QcrB in Mycobacterium tuberculosis, making them promising candidates for the development of new anti-tuberculosis agents.[1][4][5][6] This document outlines two primary synthetic routes, providing step-by-step experimental procedures, quantitative data, and visual workflows to aid researchers in the efficient synthesis of this important class of molecules.
Biological Context: Inhibition of the QcrB Subunit
Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis, a critical process for bacterial energy production and survival.[1] The specific target of these compounds is the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[1][4][5][6] By binding to QcrB, these inhibitors disrupt the electron flow, leading to a collapse of the proton motive force and subsequent depletion of cellular ATP, ultimately resulting in bacterial death.[1] This mechanism of action is particularly significant as it is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[1][7] The clinical candidate, Telacebec (Q203), is an example of an imidazo[1,2-a]pyridine amide that targets QcrB.[1][8]
Caption: Inhibition of the QcrB subunit in the electron transport chain.
Synthetic Protocols
Two primary routes for the synthesis of this compound are presented:
-
Route A: Palladium-Catalyzed Aminocarbonylation of 6-Iodo-imidazo[1,2-a]pyridine.
-
Route B: Amide Coupling of Imidazo[1,2-a]pyridine-6-carboxylic acid.
Route A: Palladium-Catalyzed Aminocarbonylation
This route involves the formation of a 6-iodo-imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed reaction with an amine and a carbon monoxide source to yield the final carboxamide.
Caption: Workflow for the Palladium-Catalyzed Aminocarbonylation route.
Experimental Protocol: Route A
Step 1: Synthesis of 6-Iodo-imidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.2 eq).
-
Heat the reaction mixture at reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-iodo-imidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
In a pressure vessel, combine 6-iodo-imidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as triethylamine (3.0 eq) in a solvent like dimethylformamide (DMF).
-
Add the desired amine (1.5 eq) to the mixture.
-
Use a carbon monoxide surrogate like molybdenum hexacarbonyl (Mo(CO)₆, 1.0 eq) or introduce carbon monoxide gas (typically 10 bar).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired this compound.
Quantitative Data: Route A
| Step | Product | Starting Material | Reagents | Conditions | Yield | Reference |
| 1 | 6-Iodo-imidazo[1,2-a]pyridine | 2-Amino-5-iodopyridine | Chloroacetaldehyde, NaHCO₃ | Ethanol, Reflux, 4h | ~85% | [8] |
| 2 | N-Aryl/Alkyl-Imidazo[1,2-a]pyridine-6-carboxamide | 6-Iodo-imidazo[1,2-a]pyridine | Amine, Pd(dppf)Cl₂, Et₃N, Mo(CO)₆ | DMF, 120 °C, 24h | 50-90% | [8] |
Route B: Amide Coupling of Carboxylic Acid
This alternative route involves the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Caption: Workflow for the Amide Coupling of Carboxylic Acid route.
Experimental Protocol: Route B
Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
-
A mixture of 2-aminopyridine-5-carboxylic acid (1.0 eq) and an α-haloketone (e.g., chloroacetaldehyde, 1.1 eq) in a solvent like ethanol is heated to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain Imidazo[1,2-a]pyridine-6-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq), 1-Hydroxybenzotriazole (HOBt, 1.5 eq), and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[4]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Route B
| Step | Product | Starting Material | Reagents | Conditions | Yield | Reference |
| 1 | Imidazo[1,2-a]pyridine-6-carboxylic acid | 2-Aminopyridine-5-carboxylic acid | α-haloketone | Ethanol, Reflux | Variable | General Method |
| 2 | N-Aryl/Alkyl-Imidazo[1,2-a]pyridine-6-carboxamide | Imidazo[1,2-a]pyridine-6-carboxylic acid | Amine, EDC·HCl, HOBt, DIPEA | DCM, rt, 12-24h | 70-95% | [4] (adapted) |
General Materials and Methods
-
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used.
-
Thin Layer Chromatography (TLC) should be performed on silica gel plates with a fluorescent indicator, and spots visualized with UV light.
-
Column chromatography should be performed using silica gel (230-400 mesh).
-
Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a standard spectrometer.
-
Mass spectra should be obtained using an appropriate mass spectrometry technique (e.g., ESI-MS).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step A1/B1 (Cyclization) | Incomplete reaction. | Increase reaction time or temperature. Ensure the α-halocarbonyl reagent is not degraded. |
| Difficult purification. | Optimize the workup procedure. Consider using a different solvent system for extraction or chromatography. | |
| Low yield in Step A2 (Aminocarbonylation) | Catalyst deactivation. | Use fresh catalyst and ensure anhydrous/anaerobic conditions if necessary. |
| Poor reactivity of the amine. | Increase the reaction temperature or use a more active catalyst system. | |
| Low yield in Step B2 (Amide Coupling) | Incomplete activation of the carboxylic acid. | Ensure coupling reagents are fresh. Allow sufficient time for activation before adding the amine. |
| Sterically hindered amine or acid. | Use a more potent coupling reagent such as HATU or PyBOP. Increase the reaction temperature. | |
| Side product formation | Self-coupling or other side reactions. | Optimize reaction conditions (temperature, concentration, stoichiometry). Purify intermediates thoroughly. |
Conclusion
The protocols described provide robust and versatile methods for the synthesis of Imidazo[1,2-a]pyridine-6-carboxamides. Route A is particularly useful when the corresponding 6-iodo intermediate is readily accessible, while Route B offers a classical approach via a carboxylic acid intermediate, allowing for the use of a wide range of standard amide coupling conditions. The choice of route will depend on the availability of starting materials and the specific requirements of the target molecule. These application notes serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Imidazo[1,2-a]pyridine-6-carboxamide Derivatives in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest in cancer cells.[4][5][6] This document provides detailed application notes and protocols for utilizing Imidazo[1,2-a]pyridine-6-carboxamide and its analogs in anticancer research, with a focus on in vitro assays.
Mechanism of Action
Derivatives of Imidazo[1,2-a]pyridine have been demonstrated to target several critical pathways involved in cancer cell proliferation and survival. A primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and metabolism that is often dysregulated in cancer.[4][7] By inhibiting this pathway, these compounds can effectively halt cancer cell progression.
Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[4][8] This is often achieved through the modulation of apoptosis-related proteins such as the Bcl-2 family and the activation of caspases.[9][10] Another significant anticancer effect is the induction of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from dividing and proliferating.[4][11][12] Some derivatives have also been found to act as covalent inhibitors of specific targets like KRAS G12C.[13]
Data Presentation
The following tables summarize the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as determined by MTT assays.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | [4] |
| WM115 | Melanoma | 12.5 | [4] | |
| HeLa | Cervical Cancer | 15.2 | [4] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [14][15] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [14][15] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [14][15] |
| Compound 13k | HCC827 | Lung Cancer | 0.09 | [7] |
| A549 | Lung Cancer | 0.21 | [7] | |
| SH-SY5Y | Neuroblastoma | 0.15 | [7] | |
| HEL | Erythroleukemia | 0.43 | [7] | |
| MCF-7 | Breast Cancer | 0.18 | [7] | |
| HB9 | A549 | Lung Cancer | 50.56 | [16][17] |
| HB10 | HepG2 | Liver Cancer | 51.52 | [16] |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Imidazo[1,2-a]pyridine compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol evaluates the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-p53, anti-p21, anti-Bax, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathway affected by Imidazo[1,2-a]pyridine derivatives and a general workflow for their in vitro evaluation.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. chemmethod.com [chemmethod.com]
Application of Imidazo[1,2-a]pyridine Carboxamides in Tuberculosis Research: A Review of Current Data
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-tubercular agents. This class of compounds has demonstrated significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. While extensive research has been conducted on various isomers, particularly imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-2-carboxamides, a comprehensive search of publicly available scientific literature reveals a notable lack of specific data on the anti-tubercular properties of Imidazo[1,2-a]pyridine-6-carboxamide .
This document, therefore, provides a detailed overview of the application of the broader class of imidazo[1,2-a]pyridine carboxamides in tuberculosis research, with a focus on the well-characterized isomers. The information presented herein, including quantitative data, experimental protocols, and mechanistic insights, is derived from studies on these related compounds and should be considered as a valuable reference for researchers interested in exploring the potential of the imidazo[1,2-a]pyridine scaffold, including the under-investigated 6-carboxamide isomer. The lack of data on the 6-carboxamide derivative highlights a potential avenue for future anti-tubercular drug discovery efforts.
Quantitative Data Summary
The anti-tubercular activity of various imidazo[1,2-a]pyridine carboxamide derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against different strains of M. tuberculosis. The following tables summarize the reported in vitro activities and, where available, cytotoxicity data. It is crucial to reiterate that these data do not pertain to the 6-carboxamide isomer but to other structurally related compounds.
Table 1: In Vitro Anti-tubercular Activity of Imidazo[1,2-a]pyridine Amide (IPA) Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| IPA-6 | H37Rv | 0.05 | [1] |
| IPA-9 | H37Rv | 0.4 | [1] |
| IPA-5 | H37Rv | 0.8 | [1] |
| IPA-7 | H37Rv | 3.12 | [1] |
| Ethambutol (Standard) | H37Rv | 6.25 | [1] |
Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 15 | H37Rv | 0.10-0.19 | [2] |
| Compound 16 | H37Rv | 0.10-0.19 | [2] |
| Compound 15 | MDR and XDR strains | 0.05-1.5 | [2] |
| Compound 16 | MDR and XDR strains | 0.05-1.5 | [2] |
| Compound 18 | Drug-resistant strains | <0.03 - 0.8 | [3] |
Table 3: Cytotoxicity of Active Imidazo[1,2-a]pyridine Amide Derivatives
| Compound ID | Cell Line | Selectivity Index (SI) | Reference |
| Active Compounds (MIC < 3.125 µg/mL) | Human Embryonic Kidney (HEK) cells | ≥66 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the research of imidazo[1,2-a]pyridine carboxamides for tuberculosis.
In Vitro Anti-tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This protocol is a widely used method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
M. tuberculosis H37Rv strain.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted in the supplemented Middlebrook 7H9 broth to a cell density of approximately 1 x 10^5 CFU/mL.
-
The test compounds are serially diluted in the broth in a 96-well plate.
-
An equal volume of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against mammalian cells to determine their selectivity.
Materials:
-
Human Embryonic Kidney (HEK) cells or other suitable mammalian cell lines.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
MTT or resazurin-based cell viability assay reagent.
-
96-well cell culture plates.
Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
The cell viability reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
The absorbance or fluorescence is measured.
-
The IC50 (the concentration of compound that inhibits 50% of cell growth) is calculated.
-
The Selectivity Index (SI) is determined by the ratio of IC50 to MIC.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
A significant number of imidazo[1,2-a]pyridine derivatives exert their anti-tubercular effect by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of M. tuberculosis. This inhibition disrupts the bacterium's energy metabolism, leading to cell death.
Caption: Inhibition of M. tuberculosis energy metabolism by Imidazo[1,2-a]pyridine Carboxamides.
Experimental Workflow
The general workflow for the discovery and initial evaluation of novel imidazo[1,2-a]pyridine carboxamides as anti-tubercular agents is depicted below.
Caption: General workflow for anti-tubercular drug discovery of Imidazo[1,2-a]pyridine Carboxamides.
The imidazo[1,2-a]pyridine carboxamide scaffold represents a validated and promising starting point for the development of new anti-tuberculosis drugs. While significant progress has been made with the 2- and 3-carboxamide isomers, leading to potent compounds with activity against drug-resistant strains, the 6-carboxamide isomer remains an unexplored chemical space. The data and protocols summarized in this document for related isomers can serve as a valuable guide for researchers aiming to synthesize and evaluate novel this compound derivatives, potentially leading to the discovery of new and effective anti-tubercular agents.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[1,2-a]pyridine-6-carboxamide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Notably, imidazo[1,2-a]pyridine-6-carboxamides are a key subclass under investigation for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying promising lead compounds for drug discovery programs.
These application notes provide an overview of the screening of imidazo[1,2-a]pyridine-6-carboxamide libraries, including key signaling pathways, experimental protocols for relevant assays, and a summary of reported biological activities.
Key Signaling Pathways and Molecular Targets
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several important signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing effective screening cascades and interpreting HTS data.
Antitubercular Activity: Oxidative Phosphorylation Pathway
A primary mechanism of action for several imidazo[1,2-a]pyridine carboxamides against Mycobacterium tuberculosis (Mtb) is the inhibition of the oxidative phosphorylation (OxPhos) pathway.[1] Specifically, these compounds can target the cytochrome bcc complex (QcrB), a critical component of the electron transport chain, thereby disrupting cellular energy production and leading to bacterial death.[1] This makes the OxPhos pathway a key target for antitubercular drug discovery.
Caption: Inhibition of Mtb Oxidative Phosphorylation.
Anticancer Activity: PI3K/AKT/mTOR and KRAS Signaling
In oncology, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cancer cell proliferation.[4][5] One of the key mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, survival, and proliferation.[4][5] Furthermore, specific derivatives have been developed as covalent inhibitors of KRAS G12C, a prevalent oncogenic mutation, highlighting the versatility of this scaffold in targeting cancer-specific pathways.[6]
Caption: Anticancer Signaling Pathways Targeted by Imidazo[1,2-a]pyridines.
Anti-inflammatory Activity: STAT3/NF-κB Signaling
Chronic inflammation is a hallmark of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways.[7] These compounds can inhibit the activation of STAT3 and NF-κB, two crucial transcription factors that regulate the expression of pro-inflammatory mediators like iNOS and COX-2.[7]
Caption: Anti-inflammatory Mechanism via STAT3/NF-κB Inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for an this compound library involves a series of integrated steps from library synthesis to hit validation.
Caption: General HTS Workflow for Imidazo[1,2-a]pyridine Libraries.
Experimental Protocols
Detailed protocols for key assays are provided below. These should be optimized and validated for specific experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Application: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HCC1937, A375, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
Application: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis.
Principle: Alamar Blue (resazurin) is an oxidation-reduction indicator that fluoresces and changes color in response to chemical reduction of the growth medium, resulting from cell growth. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in 7H9 broth and add 100 µL to the respective wells. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add 30 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Application: To investigate the induction of apoptosis by this compound derivatives in cancer cells.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the test compounds, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for apoptosis-related proteins such as p53, p21, and cleaved PARP.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at the desired concentration and time point.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Data Presentation
Quantitative data from HTS and subsequent assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Cell Line | IC50 (µM) |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47 |
| IP-7 | HCC1937 | 79.6 |
| Compound X | A375 | <1 |
| ... | ... | ... |
Data presented here is illustrative and based on reported values for similar compound classes.[4][5]
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound ID | Mtb Strain | MIC (µM) |
| 1 | H37Rv | ≤1 |
| 3 | H37Rv | ≤1 |
| 4 | H37Rv | ≤1 |
| 5 | H37Rv | 0.2 |
| 9 | H37Rv | ≤0.006 |
| 12 | H37Rv | ≤0.006 |
| 16 | H37Rv | ≤0.006 |
| 17 | H37Rv | ≤0.006 |
| 18 | H37Rv | ≤0.006 |
| ... | ... | ... |
Data represents findings for the imidazo[1,2-a]pyridine-3-carboxamide scaffold, which is structurally related and provides a relevant benchmark.[8][9][10]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The application notes and protocols provided herein offer a framework for the high-throughput screening and pharmacological characterization of compound libraries based on this versatile chemical entity. A systematic approach, combining robust primary screening with detailed mechanistic studies, is essential for identifying and advancing lead candidates with therapeutic potential.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-6-carboxamide as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this class, Imidazo[1,2-a]pyridine-6-carboxamide has emerged as a promising pharmacophore for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This document provides an overview of the application of this compound as a kinase inhibitor, including its targeted pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its synthesis and evaluation.
Mechanism of Action and Targeted Pathways
This compound derivatives have been primarily investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival. One of the key signaling cascades targeted by these compounds is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF.
Furthermore, derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[3][4] This pathway is central to regulating cell growth, metabolism, and survival, and its aberrant activation is a common feature of many human cancers.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine derivatives against key kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| IPA-RAF-Analog | B-RAF (V600E) | Potent inhibition reported[5] | Biochemical Assay |
| IPA-PI3K-13k | PI3Kα | 1.94 | Biochemical Assay[6][7] |
| IPA-CDK-Analog | CDK2 | 10 - 500 | Biochemical Assay[8] |
| IPA-cMet-22e | c-Met | 3.9 | Biochemical Assay[9] |
Note: "IPA" stands for Imidazo[1,2-a]pyridine. Data for IPA-RAF-Analog is qualitative based on the available abstract; specific IC50 values were not publicly available. Data for other analogs are from studies on the broader imidazo[1,2-a]pyridine class to illustrate the scaffold's potential.
Table 2: Anti-proliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (Compound 13k)
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-small cell lung cancer | 0.09 |
| A549 | Non-small cell lung cancer | 0.21 |
| H1975 | Non-small cell lung cancer | 0.15 |
| PC-9 | Non-small cell lung cancer | 0.43 |
| HCT-116 | Colon cancer | 0.13 |
Data from a study on a quinazoline derivative of the Imidazo[1,2-a]pyridin-6-yl core, demonstrating potent anti-proliferative effects.[7]
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Core
This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of the 6-carboxamide derivative.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine for subsequent carboxylation at the 6-position)
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Solvent (e.g., Ethanol)
-
Base (e.g., Sodium bicarbonate) (optional, depending on the specific reaction)
Procedure:
-
Dissolve the 2-aminopyridine derivative (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
The reaction mixture is typically heated to reflux for several hours.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
For the synthesis of the 6-carboxamide, a 6-halo-imidazo[1,2-a]pyridine intermediate can be subjected to a palladium-catalyzed aminocarbonylation reaction.[10]
Protocol 2: In Vitro B-RAF (V600E) Kinase Assay
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against the constitutively active B-RAF (V600E) mutant kinase.
Materials:
-
Recombinant active B-RAF (V600E) enzyme
-
Inactive MEK1 protein (as substrate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the diluted B-RAF (V600E) enzyme to each well (except for the "blank" control).
-
Prepare a master mix containing the MEK1 substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the Substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with B-RAF V600E mutation)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of kinase inhibitors with potential applications in cancer therapy. Their ability to target key signaling pathways such as the RAF-MEK-ERK and PI3K/AKT/mTOR pathways makes them attractive candidates for further drug development. The protocols provided herein offer a foundation for the synthesis and biological evaluation of these compounds, enabling researchers to explore their therapeutic potential. Further optimization of the scaffold is likely to yield even more potent and selective kinase inhibitors.
References
- 1. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assay Protocols for Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comprehensive Guide for Drug Discovery
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold, particularly those with a carboxamide group at the 6-position, are being extensively investigated for their therapeutic potential as anticancer, anti-inflammatory, and antitubercular agents. These compounds are known to modulate various critical cellular signaling pathways, making them promising candidates for drug development. This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Imidazo[1,2-a]pyridine-6-carboxamide derivatives.
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating several crucial signaling pathways involved in cell proliferation, survival, inflammation, and microbial pathogenesis.
-
Anticancer Activity: In the context of oncology, these derivatives have been shown to inhibit key pathways that are often dysregulated in cancer. One of the primary mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1] Furthermore, some derivatives have demonstrated the ability to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation-associated cancers and can induce apoptosis and cell cycle arrest.[2]
-
Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are largely attributed to their ability to suppress the STAT3/NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
-
Antitubercular Activity: The mechanism of action against Mycobacterium tuberculosis involves the inhibition of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain. This disruption of oxidative phosphorylation depletes the bacterium's energy supply, leading to cell death.[3]
Data Presentation: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro activity of various Imidazo[1,2-a]pyridine derivatives against cancer cell lines and Mycobacterium tuberculosis.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound 6 | A375 | Melanoma | ~10 | [1] |
| Compound 6 | WM115 | Melanoma | ~12 | [1] |
| Compound 6 | HeLa | Cervical Cancer | ~35 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 | Melanoma | 0.14 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa | Cervical Cancer | 0.21 | [1] |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | T47D | Breast Cancer | >10 | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [4][5] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [4][5] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [4][5] |
| HB9 | A549 | Lung Cancer | 50.56 | [6] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [6] |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [7] |
| 13k | A549 | Non-small cell lung cancer | 0.23 | [7] |
| 13k | SH-SY5Y | Neuroblastoma | 0.43 | [7] |
| 13k | HEL | Erythroid and leukocyte leukemia | 0.31 | [7] |
| 13k | MCF-7 | Breast Cancer | 0.28 | [7] |
| C5 | MCF-7 | Breast Cancer | Lower than D4 | |
| D4 | MCF-7 | Breast Cancer | Higher than C5 |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Strain | MIC (µM) | Citation |
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | [8] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | [8] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | [8] |
| Compound 15 | M. tuberculosis H37Rv | 0.10-0.19 | [9] |
| Compound 16 | M. tuberculosis H37Rv | 0.10-0.19 | [9] |
| Compound 15 (MDR/XDR strains) | M. tuberculosis | 0.05-1.5 | [9] |
| Compound 16 (MDR/XDR strains) | M. tuberculosis | 0.05-1.5 | [9] |
| Compound 9 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Compound 12 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Compound 16 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Compound 17 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Compound 18 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | ≤1 | [11] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the this compound derivative at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound derivative
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Replace the medium with fresh medium and treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antitubercular Activity Assay (Intracellular Survival)
This assay assesses the ability of the compounds to kill Mycobacterium tuberculosis (Mtb) residing within macrophage host cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mycobacterium tuberculosis H37Rv strain
-
This compound derivative
-
24-well plates
-
Middlebrook 7H11 agar plates
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 25 ng/mL) for 48 hours.
-
Infect the differentiated THP-1 macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:50 (bacterium:macrophage) for 4 hours.[13]
-
Wash the cells with warm medium to remove extracellular bacteria.
-
Treat the infected cells with various concentrations of the this compound derivative.
-
Incubate for a desired period (e.g., 3-7 days).
-
At each time point, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage of bacterial survival relative to the untreated control.
Mandatory Visualizations
Caption: Anticancer signaling pathways modulated by this compound derivatives.
Caption: Experimental workflow for anticancer screening of this compound derivatives.
Caption: Antitubercular mechanism of action of this compound derivatives.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of imidazo[1,2-a]pyridine-8-carboxamides. This class of compounds is of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyridine scaffold, including antimycobacterial, anti-cancer, and antiviral properties.[1][2][3][4] The solid-phase approach offers advantages over traditional solution-phase synthesis by simplifying purification and allowing for the rapid generation of compound libraries.[5][6]
The described methodology involves the initial immobilization of a 2-aminonicotinate scaffold onto a solid support, followed by the construction of the imidazo[1,2-a]pyridine core, and subsequent diversification through cleavage with various amines to yield the final carboxamide products.[5][6]
General Synthetic Strategy
The solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides is achieved through a multi-step sequence. The process begins with the attachment of 2-aminonicotinic acid to a solid support. The core imidazo[1,2-a]pyridine ring system is then constructed by reacting the polymer-bound 2-aminonicotinate with an α-haloketone. Further diversity can be introduced by halogenation at the 3-position of the imidazo[1,2-a]pyridine ring. The final step involves the cleavage of the molecule from the solid support using a variety of primary or secondary amines, which simultaneously forms the desired carboxamide functionality at the 8-position.[5][6]
An alternative approach utilizes a sulfone linker strategy, where key steps include the formation of an α-haloketone resin, followed by the imidazo[1,2-a]pyridine ring formation with 2-aminopyridines, and finally a traceless release of the product.[7]
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives have shown promising biological effects, including acting as selective agonists for serotonin receptors.[1][5] The synthesis of libraries of these compounds is a key strategy in the discovery of new drug candidates.[5]
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Imidazo[1,2-a]pyridine-8-carboxamides.
Detailed Experimental Protocols
The following protocols are based on a versatile and efficient method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides.[5][6]
Protocol 1: Immobilization of 2-Aminonicotinic Acid
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Activation and Coupling:
-
Dissolve 2-aminonicotinic acid in DMF.
-
Add a coupling agent (e.g., diisopropylcarbodiimide - DIC) and an activator (e.g., 4-dimethylaminopyridine - DMAP).
-
Add the activated solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.
-
Drying: Dry the resin under vacuum.
Protocol 2: Imidazo[1,2-a]pyridine Ring Formation
-
Resin Swelling: Swell the 2-aminonicotinate-bound resin in a suitable solvent like DMF.
-
Cyclization Reaction:
-
Dissolve the desired α-haloketone in DMF.
-
Add the α-haloketone solution to the swollen resin.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Heat the reaction mixture at 60-80°C for 12-24 hours.
-
-
Washing: Filter the resin and wash it sequentially with DMF, DCM, and MeOH.
-
Drying: Dry the resin under vacuum.
Protocol 3: Halogenation at the 3-Position (Optional)
-
Resin Swelling: Swell the polymer-bound imidazo[1,2-a]pyridine in DCM.
-
Halogenation:
-
Add a solution of a halogenating agent (e.g., N-bromosuccinimide - NBS, or N-iodosuccinimide - NIS) in DCM to the resin.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Filter the resin and wash it sequentially with DCM and MeOH.
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Carboxamide Formation
-
Resin Treatment: Swell the functionalized resin in a suitable solvent like pyridine.
-
Cleavage Reaction:
-
Add an excess of the desired primary or secondary amine to the resin.
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with DCM and combine the washings with the filtrate.
-
Solvent Removal: Concentrate the combined organic solutions in vacuo to obtain the crude imidazo[1,2-a]pyridine-8-carboxamide.
Protocol 5: Purification
The crude products obtained after cleavage can be purified to remove excess amines and other impurities. Solid-supported liquid-liquid extraction (SLE) is an effective method for this purpose.[5][6]
-
Sample Loading: Dissolve the crude product in a suitable solvent and load it onto an SLE cartridge.
-
Elution: Elute the product from the cartridge using an appropriate organic solvent (e.g., ethyl acetate in hexane).
-
Solvent Removal: Concentrate the eluate to obtain the purified product.
-
Further Purification (if necessary): Flash chromatography can be employed for further purification if required.[5]
Quantitative Data Summary
The following table summarizes representative yields and purities for a selection of synthesized imidazo[1,2-a]pyridine-8-carboxamides using the described solid-phase methodology.
| Compound ID | R Group (from α-haloketone) | R1, R2 (from Amine) | Yield (%) | Purity (%) |
| 9{1, 1} | Methyl | Ethyl | 50 | 80 |
| 10{4, 9} | 4-Methylphenyl (with 3-bromo) | 2-Chlorobenzyl | - | >97 |
Data extracted from a representative synthesis. Yields and purities are dependent on the specific substrates and reaction conditions used.[5]
Alternative Synthetic Approaches
While solid-phase synthesis is a powerful tool for library generation, other methods for synthesizing imidazo[1,2-a]pyridines and their derivatives are also well-established. These include:
-
Ugi and Groebke–Blackburn–Bienaymé (GBB) Reactions: These are multicomponent reactions that allow for the rapid assembly of complex molecules, including imidazo[1,2-a]pyridine scaffolds, from simple starting materials.[8][9][10][11]
-
Palladium-Catalyzed Carbonylation: This method can be used to introduce the carboxamide moiety at the 6 or 8-position of a pre-formed imidazo[1,2-a]pyridine core.[1]
-
Condensation Reactions: Traditional condensation reactions between 2-aminopyridines and α-haloketones in solution are also widely used.[12][13]
These alternative methods may be more suitable for the large-scale synthesis of a single target compound or for accessing derivatives that are not readily prepared via the described solid-phase route.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the AKT/mTOR Pathway Using Imidazo[1,2-a]pyridine-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the development and progression of various cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of small molecule inhibitors targeting this pathway. Specifically, derivatives of Imidazo[1,2-a]pyridine-6-carboxamide have demonstrated potent inhibitory activity against key kinases in the PI3K/AKT/mTOR cascade, exhibiting anti-proliferative and pro-apoptotic effects in cancer cells.
These application notes provide a comprehensive guide for researchers utilizing this compound derivatives to study the AKT/mTOR pathway. This document includes an overview of the mechanism of action, detailed protocols for key in vitro experiments, and a summary of quantitative data for representative compounds.
Mechanism of Action
This compound derivatives primarily exert their effects by acting as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of AKT. Inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), directly impacts downstream effectors that control protein synthesis, cell growth, and survival. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative Imidazo[1,2-a]pyridine derivatives targeting the PI3K/mTOR pathway.
Table 1: Biochemical Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| Compound A | PI3Kα | 0.20 | [1] |
| mTOR | 21 | [1] | |
| Compound B | PI3Kα | 2 | |
| Compound C | PI3Kα | 150 | [2] |
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound D | HCT-116 (Colon Cancer) | 0.01 | [1] |
| Compound E | A375 (Melanoma) | 9.7 - 44.6 | |
| WM115 (Melanoma) | 9.7 - 44.6 | ||
| HeLa (Cervical Cancer) | 9.7 - 44.6 | ||
| Compound F | T47D (Breast Cancer) | 7.9 | [3] |
| MCF-7 (Breast Cancer) | 9.4 | [3] |
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound derivatives on the AKT/mTOR pathway are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of an this compound derivative on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis for Phosphorylated AKT and mTOR
This protocol is used to assess the phosphorylation status of AKT and mTOR, key indicators of pathway activity, following treatment with an this compound derivative.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution in a population of cells treated with an this compound derivative.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an this compound derivative.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentration, and incubation times for their specific cell lines and experimental setup. Always include appropriate positive and negative controls in your experiments.
References
Application Notes and Protocols for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines using the Groebke–Blackburn–Bienaymé (GBB) reaction. Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The GBB reaction is a powerful one-pot, three-component reaction that offers an efficient and atom-economical route to these valuable heterocyclic compounds from readily available starting materials.[3][4]
Introduction to the Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a multicomponent reaction (MCR) that involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to form a 3-aminoimidazo[1,2-a]pyridine core.[5] This reaction is valued for its efficiency, convergence, and the ability to generate diverse libraries of compounds for drug discovery.[3] The GBB reaction can be catalyzed by a variety of Lewis and Brønsted acids and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, often in environmentally friendly solvents.[6][7]
Applications in Drug Discovery
Imidazo[1,2-a]pyridine derivatives synthesized via the GBB reaction have shown significant potential in drug development. These compounds have been investigated for a range of therapeutic applications, including as anticancer agents that can inhibit critical cellular signaling pathways.[1][4] For instance, certain imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to cell cycle arrest and apoptosis.[8][9] The modular nature of the GBB reaction allows for the systematic modification of the imidazo[1,2-a]pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various GBB reaction protocols for the synthesis of imidazo[1,2-a]pyridines, showcasing the versatility of this reaction.
Table 1: Optimization of GBB Reaction under Microwave Irradiation [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NH4Cl (20) | EtOH | Room Temp | 24 h | 82 |
| 2 | NH4Cl (20) | EtOH | 60 | 8 h | 85 |
| 3 | NH4Cl (20) | EtOH | 60 (MW) | 30 | 89 |
Table 2: Substrate Scope under Ultrasound-Assisted, Catalyst-Free Conditions [10]
| Entry | Aminopyridine | Aldehyde | Isocyanide | Time (h) | Yield (%) |
| 1 | 2-aminopyridine | Furfural | Cyclohexyl isocyanide | 5 | 86 |
| 2 | 2-amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5 | 86 |
| 3 | 2-amino-5-bromopyridine | 5-Methylfurfural | Cyclohexyl isocyanide | 5 | 75 |
| 4 | 2-amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5 | 80 |
Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids [11]
| Entry | 2-Aminoazine | Isocyanide | Time (min) | Yield (%) |
| 1 | 2-aminopyridine | tert-butyl isocyanide | 10 | 85 |
| 2 | 2-amino-4-methylpyridine | tert-butyl isocyanide | 10 | 88 |
| 3 | 2-aminopyridine | cyclohexyl isocyanide | 10 | 82 |
| 4 | 2-amino-4-chloropyridine | cyclohexyl isocyanide | 10 | 90 |
Experimental Protocols
Protocol 1: Microwave-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines[3]
This protocol describes a rapid and efficient synthesis of imidazo[1,2-a]pyridines using microwave irradiation.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aldehyde (e.g., 2-azidobenzaldehyde) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Ammonium chloride (NH4Cl) (20 mol%)
-
Ethanol (EtOH)
Procedure:
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the 2-aminopyridine, aldehyde, isocyanide, and ammonium chloride.
-
Dissolve the reactants in ethanol to a concentration of 1 M.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the reaction mixture with microwaves (150 W) at 60 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Ultrasound-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines in Water[10]
This protocol details a green and catalyst-free synthesis of imidazo[1,2-a]pyridines using ultrasound irradiation in water.
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (e.g., furfural) (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)
-
Water (H2O)
Procedure:
-
In a sealed tube, add the 2-aminopyridine derivative, aldehyde, and isocyanide.
-
Add water as the solvent.
-
Place the sealed tube in an ultrasonic bath.
-
Sonicate the reaction mixture at 60 °C for 5 hours.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Conventional Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids[11]
This protocol outlines a conventional heating method for the synthesis of imidazo[1,2-a]pyridine-furan hybrids.
Materials:
-
5-methylfuran-2-carbaldehyde (1.0 equiv)
-
2-Aminoazine (e.g., 2-aminopyridine) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
-
Acetic acid (20 mol%)
-
Polyethylene glycol 400 (PEG 400)
Procedure:
-
In a round-bottom flask, dissolve 5-methylfuran-2-carbaldehyde, the 2-aminoazine, and the isocyanide in PEG 400.
-
Add acetic acid as a catalyst.
-
Heat the reaction mixture at 75 °C for 10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Groebke–Blackburn–Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.
General Experimental Workflow for GBB Synthesis
Caption: General experimental workflow for GBB synthesis.
PI3K/Akt/mTOR Signaling Pathway Inhibition by an Imidazo[1,2-a]pyridine Derivative
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an Imidazo[1,2-a]pyridine.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. Several commercially available drugs, such as Zolpidem, Alpidem, and Saripidem, feature this privileged scaffold. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of these important molecules, offering advantages such as high efficiency, operational simplicity, and the ability to construct diverse molecular architectures.
This document provides detailed application notes and experimental protocols for two distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines from aminopyridines: a two-component reaction and a three-component reaction.
Method 1: Two-Component Synthesis via Condensation of 2-Aminopyridines and α-Haloketones
This method represents a classical and efficient approach to substituted imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with a substituted phenacyl bromide using a reusable copper silicate catalyst.[1] This protocol is advantageous due to its use of an eco-friendly catalyst and a less hazardous solvent.[1]
Experimental Protocol
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired substituted phenacyl bromide (1.0 mmol), and copper silicate catalyst (10 mol%).
-
Add 5 mL of ethanol to the flask.
-
The reaction mixture is then refluxed.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the catalyst is separated by filtration.
-
The filtrate is then poured over crushed ice to precipitate the solid product.
-
The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[1,2-a]pyridine derivative.
Quantitative Data Summary
The following table summarizes the reaction times and yields for the synthesis of various 2-aryl-imidazo[1,2-a]pyridines using the copper silicate catalyzed method.
| Entry | 2-Aminopyridine | Substituted Phenacyl Bromide | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Phenacyl bromide | 2.5 | 95 |
| 2 | 2-Aminopyridine | 4-Bromophenacyl bromide | 2.0 | 98 |
| 3 | 2-Aminopyridine | 4-Chlorophenacyl bromide | 2.5 | 96 |
| 4 | 2-Aminopyridine | 4-Nitrophenacyl bromide | 3.0 | 92 |
| 5 | 2-Aminopyridine | 4-Methylphenacyl bromide | 3.5 | 90 |
| 6 | 2-Amino-4-methylpyridine | Phenacyl bromide | 2.5 | 94 |
| 7 | 2-Amino-5-methylpyridine | Phenacyl bromide | 3.0 | 92 |
Method 2: Three-Component One-Pot Synthesis
This modern approach allows for the rapid construction of polysubstituted imidazo[1,2-a]pyridines from simple and readily available starting materials in a single step. One such efficient method involves the copper-catalyzed reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones.[2][3] This reaction proceeds through a CuAAC/ring-cleavage process to form a highly active ketenimine intermediate.[2]
Experimental Protocol
General Procedure for the Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines:
-
To a sealed tube, add 2-aminopyridine (0.2 mmol), sulfonyl azide (0.24 mmol), terminal ynone (0.3 mmol), and CuI (10 mol%).
-
Add 2 mL of dichloroethane (DCE) as the solvent.
-
The tube is sealed and the reaction mixture is stirred at 80 °C.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired polysubstituted imidazo[1,2-a]pyridine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various polysubstituted imidazo[1,2-a]pyridines using the three-component copper-catalyzed method.
| Entry | 2-Aminopyridine | Terminal Ynone | Sulfonyl Azide | Yield (%) |
| 1 | 2-Aminopyridine | 1-Phenylprop-2-yn-1-one | p-Toluenesulfonyl azide | 85 |
| 2 | 2-Aminopyridine | 1-(4-Methoxyphenyl)prop-2-yn-1-one | p-Toluenesulfonyl azide | 82 |
| 3 | 2-Aminopyridine | 1-(4-Chlorophenyl)prop-2-yn-1-one | p-Toluenesulfonyl azide | 88 |
| 4 | 5-Methyl-2-aminopyridine | 1-Phenylprop-2-yn-1-one | p-Toluenesulfonyl azide | 80 |
| 5 | 5-Bromo-2-aminopyridine | 1-Phenylprop-2-yn-1-one | p-Toluenesulfonyl azide | 75 |
| 6 | 2-Aminopyridine | 1-(Thiophen-2-yl)prop-2-yn-1-one | p-Toluenesulfonyl azide | 78 |
Reaction Mechanisms and Workflows
To visualize the underlying processes and experimental designs, the following diagrams are provided.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02722D [pubs.rsc.org]
- 3. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridine-6-carboxamide and improving overall yield.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is low. What are the most critical steps to troubleshoot in the synthesis of this compound?
Low overall yield can typically be attributed to inefficiencies in one of two key stages: the formation of the Imidazo[1,2-a]pyridine core or the final installation of the carboxamide group.
-
Core Ring Formation: The traditional synthesis involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[1] Incomplete reaction, side-product formation, or difficult purification at this stage will significantly impact the availability of your core intermediate.
-
Carboxamide Installation: This is often the most challenging step. The primary methods are direct aminocarbonylation of a halo-substituted intermediate or a two-step process involving the creation of a carboxylic acid followed by an amide coupling reaction.[2][3] Both methods have unique challenges, including catalyst deactivation, poor conversion, and side reactions.[4]
The following workflow diagram illustrates a common synthetic route where these critical steps occur.
Caption: General synthetic workflow for this compound.
FAQ 2: How can I improve the yield of the Imidazo[1,2-a]pyridine core synthesis?
The foundational reaction for forming the Imidazo[1,2-a]pyridine core is typically the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] A number of modern, high-yield variations exist.
-
Solvent and Catalyst-Free Conditions: For a greener and simpler approach, reacting 2-aminopyridines with α-bromo/chloroketones at around 60°C without any solvent or catalyst can produce high yields and simplify purification.[1][6] One method describes achieving excellent yields by reacting 2-aminopyridines with α-bromoacetone derivatives in water, which in some cases requires no chromatographic purification.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[8] For example, reactions of aminopyridines and α-bromo-β-keto esters under solvent-free microwave conditions can be completed in under two minutes with high yields.[9]
-
Alternative Catalysts: While many methods are catalyst-free, systems like neutral alumina, iodine, or copper have been shown to be effective.[6][9][10] A copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups.[9]
FAQ 3: My Pd-catalyzed aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine is inefficient. How can I optimize it?
Palladium-catalyzed aminocarbonylation is a powerful method for directly converting aryl halides to amides.[2] However, its efficiency is highly dependent on reaction conditions.
-
Solvent Choice: The choice of solvent can have a dramatic effect on yield. In the synthesis of iodoimidazo[1,2-a]pyridines, changing the solvent from acetonitrile to ethanol has been shown to significantly increase the yield.[2] This principle can extend to the subsequent carbonylation step.
-
Catalyst System: A recyclable palladium catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP), has been used efficiently for the conversion of 6-iodo derivatives to the corresponding carboxamides.[2]
-
Reaction Parameters: Ensure that the CO pressure, temperature, and reaction time are optimized. Incomplete conversion may result from catalyst deactivation or suboptimal parameters. Start with established conditions and perform a systematic optimization.
Table 1: Effect of Solvent on the Yield of Iodoimidazo[1,2-a]pyridine Precursor
| Entry | Starting Material | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-5-iodopyridine | Acetonitrile | Moderate | [2] |
| 2 | 2-Amino-5-iodopyridine | Ethanol | 84-91% |[2] |
FAQ 4: I'm struggling with the amide coupling of Imidazo[1,2-a]pyridine-6-carboxylic acid. What are common issues and solutions?
This is a common bottleneck. Amide coupling involves activating the carboxylic acid to react with an amine.[4] Problems often arise from incomplete activation, side reactions, or racemization if chiral centers are present.
-
Choice of Coupling Reagent: There is a vast array of coupling reagents. Carbodiimides like EDC and DCC are common but sometimes require additives like HOBt or DMAP to improve efficiency and suppress side reactions.[3][4] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are often more efficient but also more expensive.[4]
-
Base: The choice and amount of base (e.g., DIPEA, triethylamine) are critical. An excess of base can cause unwanted side reactions. Typically, 2-3 equivalents are used.[11]
-
Reaction Temperature: Run the activation step at 0°C to minimize side reactions before adding the amine and allowing the reaction to warm to room temperature.[11]
-
Solubility Issues: Imidazo[1,2-a]pyridine intermediates can have poor solubility. Ensure your chosen solvent (e.g., DMF, DCM) fully dissolves the starting materials.
Table 2: Common Amide Coupling Reagents and Key Considerations
| Reagent Class | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used | Can lead to racemization; DCC produces insoluble urea byproduct |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | More expensive; byproducts can complicate purification |
| Aminium/Uronium Salts | HATU, HBTU | Very fast and efficient, low racemization | Most expensive; can react with free amine if not used carefully |
FAQ 5: What are the best practices for purification to minimize product loss?
Purification can be a significant source of yield loss, especially with polar, nitrogen-containing heterocycles.
-
Crystallization: If your product is a solid, crystallization is the ideal method for purification as it can provide high purity with minimal loss. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Column Chromatography: This is the most common method but can lead to losses.
-
Silica Choice: Use neutral or basic alumina instead of silica gel if your compound is acid-sensitive or binds strongly to silica.
-
Solvent System: Use a gradient elution and consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to the mobile phase to reduce tailing and improve recovery of basic compounds.
-
-
Aqueous Work-up: During the work-up, ensure the pH of the aqueous layer is adjusted to maximize the precipitation or extraction of your product. Basic compounds may be soluble in acidic water, and acidic compounds in basic water.
Troubleshooting Guide
Use the following decision tree to diagnose and solve common synthesis problems.
Caption: A troubleshooting decision tree for low-yield synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Core Formation)
This protocol is adapted from methodologies focused on synthesizing halo-substituted imidazo[1,2-a]pyridines.[2]
-
To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and dissolve it in absolute ethanol.
-
Add the desired α-haloketone (e.g., chloroacetaldehyde, 1.1 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the pure 6-iodoimidazo[1,2-a]pyridine. An optimized process using ethanol as the solvent can lead to yields of 84-91%.[2]
Protocol 2: Amide Coupling using EDC/HOBt
This is a general protocol for amide bond formation, a crucial step for converting the corresponding carboxylic acid to the target carboxamide.[3][11]
-
Dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature at 0°C. Stir for 30 minutes to activate the acid.
-
In a separate flask, dissolve the desired amine (or ammonia source, e.g., ammonium chloride with a base) (1.2 eq) in a minimal amount of DMF.
-
Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Troubleshooting Solubility of Imidazo[1,2-a]pyridine-6-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Imidazo[1,2-a]pyridine-6-carboxamide and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound primarily stems from its chemical structure. As a weakly basic compound, its solubility is highly dependent on the pH of the solution. In neutral or basic environments, the molecule is un-ionized, leading to lower solubility. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, forming a more soluble salt. The fused heterocyclic ring system also contributes to its hydrophobicity.
Q2: How can I quickly assess the solubility of my this compound compound in a new buffer?
A2: A rapid assessment can be performed using a kinetic solubility assay. This involves preparing a concentrated stock solution of the compound in an organic solvent like DMSO and then serially diluting it into your aqueous buffer. The concentration at which precipitation is first observed, often detected by light scattering (nephelometry), provides an estimate of the kinetic solubility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A3: Kinetic solubility is the concentration of a compound that can be reached by adding it from a concentrated organic stock solution to an aqueous buffer, before it precipitates out of solution over a short period. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent, determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (e.g., 24-48 hours). For initial screening and in vitro assays, kinetic solubility is often more relevant as it mimics the experimental conditions. For formulation development and understanding the compound's intrinsic properties, thermodynamic solubility is crucial.
Q4: Can I use DMSO as a co-solvent to improve the solubility of this compound in my aqueous assays?
A4: Yes, DMSO is a common co-solvent used to increase the solubility of poorly soluble compounds for in vitro assays. However, it is important to keep the final concentration of DMSO as low as possible (typically below 1%) to avoid potential artifacts or toxicity in biological assays. Always run appropriate vehicle controls containing the same concentration of DMSO to account for any solvent effects.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during my in vitro assay.
This is a common problem for weakly basic compounds like this compound, especially when diluting a DMSO stock into a neutral pH buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using. If your working concentration exceeds this value, precipitation is likely.
-
Reduce Concentration: If possible, lower the final concentration of the compound in your assay to be within its solubility limit.
-
Modify Assay Buffer:
-
pH Adjustment: Since this compound is a weak base, lowering the pH of your buffer (if your assay permits) can significantly increase its solubility.
-
Co-solvents: Carefully increase the percentage of a water-miscible organic solvent like DMSO or ethanol. Be mindful of the tolerance of your biological system to the co-solvent.
-
-
Use Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
-
Consider a Salt Form: If you are working with the free base of the compound, consider synthesizing or purchasing a more soluble salt form, such as a hydrochloride or mesylate salt.
Issue 2: Inconsistent results and poor reproducibility in biological assays.
Poor solubility can lead to variability in the actual concentration of the compound in solution, resulting in unreliable data.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Detailed Steps:
-
Confirm Complete Dissolution: Before starting your assay, visually inspect your compound solutions for any signs of precipitation. You can also centrifuge the solution and analyze the supernatant to confirm the concentration.
-
Standardize Solution Preparation:
-
Always prepare a high-concentration stock solution in 100% DMSO.
-
When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.
-
Sonication can also help to dissolve any small, non-visible precipitates.
-
-
Use Fresh Solutions: Avoid using old stock solutions, as the compound may precipitate over time. Prepare fresh dilutions from your concentrated stock for each experiment.
-
Filter Sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize compound loss due to adsorption to the filter membrane.
Data Presentation
Table 1: General Solubility of Imidazo[1,2-a]pyridine Derivatives in Common Solvents
| Solvent | General Solubility | Notes |
| Water (neutral pH) | Poorly soluble to insoluble | Solubility is highly pH-dependent. |
| Aqueous Acid (e.g., 0.1 N HCl) | Soluble | Forms a more soluble salt at low pH. |
| DMSO | Soluble | A good solvent for preparing stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Methanol | Moderately Soluble | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility
This protocol determines the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to understand how pH affects the solubility of your weakly basic compound.
Materials:
-
This compound (solid)
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Equipment from Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1.
-
Perform the experiment in parallel using the series of buffers with different pH values.
-
After analysis, plot the measured solubility (on a log scale) against the pH of the buffers. This will generate a pH-solubility profile for your compound.
Caption: Workflow for determining the pH-solubility profile.
Protocol 3: Improving Solubility with Co-solvents
This protocol outlines how to use a co-solvent to increase the solubility of your compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Analytical equipment for concentration measurement
Procedure:
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% co-solvent in the primary solvent).
-
Determine the solubility of your compound in each of these solvent mixtures using the shake-flask method (Protocol 1).
-
Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your needs, balancing solubility enhancement with potential biological assay interference.
Protocol 4: Salt Formation to Enhance Solubility
Formation of a salt, such as a hydrochloride (HCl) salt, can significantly improve the aqueous solubility of a weakly basic compound.
General Procedure for HCl Salt Formation:
-
Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) to the solution of the free base with stirring. The amount of HCl added should be stoichiometric (1 equivalent).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, elemental analysis).
Disclaimer: This guide is intended for informational purposes for research use only. All laboratory work should be conducted by trained professionals in a suitable environment, following all safety precautions. The provided protocols are general guidelines and may require optimization for specific applications.
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of Imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for C-H functionalization on the imidazo[1,2-a]pyridine core, and what factors influence regioselectivity?
The most nucleophilic and electronically rich position on the imidazo[1,2-a]pyridine scaffold is the C3 carbon, making it the most common site for functionalization.[1] However, functionalization at other positions, such as C5, is also achievable.[2]
Factors influencing regioselectivity include:
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Electronic Effects: The inherent electronic properties of the heterocyclic system favor electrophilic attack at the C3 position.
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Catalyst Choice: Transition metal catalysts can coordinate with the N-1 atom, directing functionalization to specific sites, such as the C-H bond of a 2-aryl substituent.[3]
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Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core or the incoming functional group can influence the site of attack.
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Reaction Mechanism: Radical-based reactions, often employed in photoredox catalysis, and transition-metal-catalyzed reactions can exhibit different regioselectivity profiles.[4]
Q2: How do I choose between a photoredox catalyst and a traditional transition metal catalyst for my functionalization reaction?
The choice depends on the desired transformation, substrate scope, and desired reaction conditions.
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Photoredox Catalysis: This approach is considered a green and sustainable method, often utilizing visible light as an energy source.[5] It is particularly effective for radical-based transformations like trifluoromethylation, sulfenylation, and formylation.[2][6] Common organic photocatalysts include Eosin Y and Rose Bengal.[2][7] These reactions can often be performed under mild, metal-free conditions.[5]
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Transition Metal Catalysis: Catalysts based on palladium, copper, and iron are widely used for a broad range of cross-coupling reactions, including arylation and amination.[3][8][9] While highly effective, these methods can sometimes require harsh reaction conditions, strong oxidants, or expensive metal catalysts, leading to potential heavy metal contamination in the final product.[2][3]
Q3: My starting material or product has poor solubility in common organic solvents. What strategies can I employ?
Poor solubility is a common issue. Consider the following:
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Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, or solvent mixtures.
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Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your starting materials.
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Change of Reagents: Sometimes, altering the counter-ion of a salt or using a more soluble derivative of a reagent can mitigate solubility problems.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes overcome solubility issues by maintaining a high, localized temperature.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of imidazo[1,2-a]pyridines.
| Problem | Possible Cause | Recommended Solution |
| 1. Low or No Product Yield | Inactive Catalyst: The photocatalyst has degraded, or the transition metal catalyst has been poisoned. | Use a fresh batch of catalyst. For transition metal reactions, ensure all reagents and solvents are free of impurities that could act as catalyst poisons (e.g., sulfur compounds). |
| Poor Reagent Quality: Starting materials or reagents are impure or have degraded. | Purify starting materials before use. Use freshly opened or properly stored reagents. | |
| Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed or too high, causing decomposition. | Optimize the temperature in small increments. Refer to literature for similar transformations.[1] | |
| Atmospheric Contamination: The reaction is sensitive to oxygen or moisture. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware. | |
| 2. Poor Regioselectivity | Reaction Conditions Favoring Mixture: The chosen conditions (catalyst, solvent, temperature) do not sufficiently differentiate between reactive sites (e.g., C3 vs. C5). | Modify the catalyst or directing group to enhance selectivity. Altering the steric bulk of the catalyst's ligands or the substrates can favor one position over another.[2][3] |
| Electronic Profile of Substrate: Electron-donating or -withdrawing groups on the substrate are influencing reactivity at multiple sites. | Consider a protecting group strategy to temporarily block one reactive site, directing functionalization to the desired position. | |
| 3. Formation of Side Products (e.g., homocoupling, decomposition) | Incorrect Stoichiometry: The ratio of reactants is not optimal, leading to side reactions like homocoupling of starting materials. | Carefully control the stoichiometry of the reactants. A slow addition of one reagent can sometimes minimize side reactions. |
| Reaction Time: The reaction was run for too long, leading to product decomposition or further unwanted reactions. | Monitor the reaction progress using TLC or LC-MS and quench the reaction once the starting material is consumed or product concentration is maximized. | |
| Inappropriate Oxidant/Base: The chosen oxidant or base is too strong or weak, promoting side reactions. | Screen a variety of oxidants or bases with different strengths. For instance, in some copper-catalyzed reactions, the choice of base can be critical.[9] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for common functionalization reactions of imidazo[1,2-a]pyridines based on published literature.
Table 1: Comparison of Conditions for C3-Arylation
| Catalyst / Reagent | Base | Solvent | Temperature (°C) | Time (h) | Avg. Yield (%) | Reference |
| PdCl₂ | K₂CO₃ | Toluene | 80 | 4 | ~80 | [11] |
| Chlorophyll (photocatalyst) | - | Acetonitrile | Room Temp | 12 | Moderate to Good | [2] |
| None (decarboxylative) | K₂CO₃ | Acetonitrile | 120 | 24 | ~40 | [1] |
Table 2: Optimized Conditions for Visible Light-Induced C3-Functionalization
| Functionalization | Photocatalyst | Reagent | Solvent | Temperature | Avg. Yield (%) | Reference |
| Formylation | Rose Bengal | TMEDA | CH₃CN | Room Temp | 81-95 | [2] |
| Sulfenylation | Naphthalimide | NH₄SCN | DMSO | Room Temp | Moderate | [6] |
| Trifluoromethylation | Ru(bpy)₃Cl₂ | CF₃SO₂Na | DMA | Room Temp | Good | [2][6] |
| Difluoromethylenephosphonation | Rose Bengal | (EtO)₂P(O)CF₂Br | CH₃CN | Room Temp | Good | [2] |
Experimental Protocol
General Procedure for Visible-Light Induced C3-Formylation of Imidazo[1,2-a]pyridines
This protocol is adapted from methodologies reported by Hajra's group.[2]
-
Preparation: To an oven-dried reaction vial, add the substituted imidazo[1,2-a]pyridine (1.0 equiv.), Rose Bengal (photocatalyst, 1-2 mol%), and the solvent (e.g., acetonitrile).
-
Reagent Addition: Add tetramethylethylenediamine (TMEDA, 3.0 equiv.) to the mixture.
-
Reaction Setup: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a compact fluorescent lamp - CFL).
-
Execution: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure C3-formylated product.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate common workflows and logical processes in the optimization of imidazo[1,2-a]pyridine functionalization.
Caption: General experimental workflow for functionalization reactions.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Simplified mechanism for a photoredox catalytic cycle.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with Imidazo[1,2-a]pyridine-6-carboxamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Imidazo[1,2-a]pyridine-6-carboxamide analogs in the context of overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are Imidazo[1,2-a]pyridine analogs and why are they significant in drug resistance research?
A1: Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] Analogs of the this compound structure are particularly significant in overcoming drug resistance because they can counteract mechanisms that cancer cells or microbes use to evade treatment. Their therapeutic potential has been explored against various cancers, including breast, lung, and melanoma, as well as against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][3][4]
Q2: How do these analogs overcome drug resistance?
A2: Imidazo[1,2-a]pyridine analogs employ several mechanisms to combat drug resistance:
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Inhibition of Efflux Pumps: A primary cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP), which pump chemotherapy drugs out of the cell.[5][6] Certain IP derivatives have been designed as dual-target inhibitors of these pumps, effectively trapping anticancer drugs inside the resistant cells to restore their efficacy.[5][7]
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Modulation of Signaling Pathways: Many cancers develop resistance by rewiring survival signaling pathways. IPs have been shown to inhibit key pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[3][8] By blocking these pathways, the compounds can induce cell cycle arrest and apoptosis (programmed cell death) even in resistant cells.[3][9]
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Targeting Novel Molecular Mechanisms: In infectious diseases like tuberculosis, these compounds can target novel cellular machinery essential for bacterial survival, such as the QcrB subunit of the cytochrome bcc complex involved in energy production, bypassing existing resistance mechanisms.[1][10][11]
Q3: What are the primary cellular targets of these compounds?
A3: The cellular targets are diverse and depend on the specific analog's structure. Key targets include:
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Tubulin Polymerization: Some derivatives act as antimitotic agents by inhibiting tubulin polymerization.[8]
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Bacterial Enzymes: In Mycobacterium tuberculosis, a key target is the cytochrome bcc complex (specifically QcrB) involved in oxidative phosphorylation.[10][11]
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-carboxamides
This protocol describes a general method for the final amide coupling step, which is a common feature in the synthesis of these analogs.
Objective: To couple an Imidazo[1,2-a]pyridine-carboxylic acid intermediate with a desired amine.
Materials:
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Imidazo[1,2-a]pyridine-carboxylic acid intermediate
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Target amine
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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DMAP (4-Dimethylaminopyridine)
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Anhydrous acetonitrile (CH3CN) or Dichloromethane (DCM)
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Standard glassware for organic synthesis
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Magnetic stirrer and heating plate
Methodology:
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In a round-bottom flask, dissolve the Imidazo[1,2-a]pyridine-carboxylic acid (1 equivalent) in anhydrous acetonitrile.
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Add the target amine (1.1 equivalents) to the solution.
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Add DMAP (0.1 equivalents) as a catalyst.
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Slowly add EDC (1.2 equivalents) to the reaction mixture at room temperature.
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Stir the reaction mixture for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent, to obtain the final Imidazo[1,2-a]pyridine-carboxamide analog.[13]
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Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.[14]
Protocol 2: Establishing a Drug-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to a specific chemotherapeutic agent for subsequent testing of IP analogs.
Methodology:
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Select Parental Cell Line: Choose a cell line that is initially sensitive to the target drug.[15]
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Determine Initial IC50: Perform a dose-response assay (see Protocol 3) to determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug on the parental cell line.
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Initial Drug Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.
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Monitor and Subculture: Initially, most cells will die. Allow the surviving cells to recover and proliferate. When the cells reach 70-80% confluency, subculture them.
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Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, incrementally increase the drug concentration (e.g., by 1.5x to 2x).[16] Repeat this process of recovery, proliferation, and dose escalation every 2-3 weeks.[16]
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Validate Resistance: Periodically, perform a cell viability assay on the drug-exposed cells and compare the IC50 to that of the parental cell line. A resistant cell line is generally considered established when its IC50 is significantly higher (e.g., >3-fold to 10-fold) than the parental line.[15]
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Maintain Resistance: Continuously culture the established resistant cell line in media containing the maintenance concentration of the drug to prevent the loss of the resistant phenotype.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
Objective: To measure the cytotoxic effects of Imidazo[1,2-a]pyridine analogs and determine their IC50 values in both sensitive and resistant cell lines.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
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Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-a]pyridine analog in culture medium. A common starting concentration is 100 µM, diluted down in 2- or 3-fold steps. Include a vehicle control (e.g., 0.1% DMSO).
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Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
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Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement:
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For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.
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For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours.
-
-
Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[17]
Troubleshooting Guides
Synthesis
Q: My synthesis yield is consistently low. What can I do?
A: Low yields in imidazopyridine synthesis can stem from several factors.[18] Consider the following optimizations:
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Reagent Stoichiometry: For multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB), try increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) to shift the reaction equilibrium forward.[18]
-
Catalyst: The use of a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid catalyst can promote the crucial cyclization step, especially if intermediates are accumulating.[18]
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Temperature: While some reactions proceed at room temperature, less reactive substrates may require heating (e.g., 50-80°C) to facilitate cyclization. Be cautious, as excessive heat can cause decomposition.[18]
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Solvent: If the reaction is sluggish, switching to a more polar aprotic solvent like DMF or acetonitrile may improve reaction kinetics and solubility of intermediates.[18]
Q: I am observing a significant amount of a Schiff base byproduct. How can I minimize this?
A: The formation of a stable Schiff base is a common side reaction, particularly in GBB reactions using aliphatic aldehydes.[18] This intermediate may fail to cyclize. To minimize it:
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Use a Catalyst: A Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) can activate the Schiff base, making it more susceptible to nucleophilic attack by the isocyanide and promoting the desired cyclization.[18]
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Increase 2-aminopyridine: As with improving yield, using a slight excess of the 2-aminopyridine can help drive the reaction past the Schiff base intermediate stage.[18]
In Vitro Assays
Q: My cell viability (MTT/CCK-8) results show high variability between replicates. What is the cause?
A: High variability often points to technical inconsistencies. Check the following:
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Cell Seeding: Uneven cell distribution is a major cause. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid clumping. Orbital averaging during plate reading can also compensate for uneven distribution.[19]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.
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Compound Precipitation: Your compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider preparing the stock solution in a different solvent or lowering the highest concentration tested.
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Mycoplasma Contamination: Mycoplasma can alter cell metabolism and drug response, leading to unreliable data. Regularly test your cell cultures for contamination.[20]
Q: My drug-resistant cell line seems to be losing its resistance over time. Why is this happening?
A: The resistant phenotype can be unstable if not properly maintained.
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Maintain Drug Pressure: Drug-resistant cell lines must be continuously cultured in the presence of the drug they are resistant to. Without this selective pressure, the cells may revert to a more sensitive state over time.[16]
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Regular Validation: Do not assume the resistance level is constant. You should re-evaluate the IC50 of the resistant line every few passages (e.g., every 2-3 months) to confirm its resistance profile compared to the parental line.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of various Imidazo[1,2-a]pyridine analogs against cancer and tuberculosis.
| Compound ID | Target Cell Line / Strain | Resistance Status | Potency (IC50 / MIC) | Reference |
| Compound 6 | A375 (Melanoma) | N/A (Parental) | IC50: ~10 µM | [3] |
| Compound 6 | HeLa (Cervical Cancer) | N/A (Parental) | IC50: ~35 µM | [3] |
| IP-5 | HCC1937 (Breast Cancer) | N/A (Parental) | IC50: 45 µM | [21] |
| IP-6 | HCC1937 (Breast Cancer) | N/A (Parental) | IC50: 47.7 µM | [21] |
| Y22 | ABCB1-overexpressing cells | Drug-Resistant | Reversal Fold: 8.35 | [5] |
| Y22 | ABCG2-overexpressing cells | Drug-Resistant | Reversal Fold: 2.71 | [5] |
| Compound 15 | M. tuberculosis (H37Rv) | Drug-Sensitive | MIC: 0.10-0.19 µM | [4] |
| Compound 16 | M. tuberculosis (MDR & XDR) | Drug-Resistant | MIC: 0.05-1.5 µM | [4] |
| Compound 18 | M. tuberculosis (MDR & XDR) | Drug-Resistant | MIC ≤0.006 µM | [13] |
Visualizations
Caption: General experimental workflow for synthesizing and evaluating Imidazo[1,2-a]pyridine analogs.
Caption: Mechanism for overcoming multidrug resistance via ABC transporter inhibition.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by Imidazo[1,2-a]pyridine analogs.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. selectscience.net [selectscience.net]
- 20. m.youtube.com [m.youtube.com]
- 21. journal.waocp.org [journal.waocp.org]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental enhancement of the pharmacokinetic properties of Imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Imidazo[1,2-a]pyridine scaffolds?
The primary metabolic pathways for Imidazo[1,2-a]pyridines are oxidation reactions, predominantly monohydroxylation on the imidazopyridine core. These reactions are mainly mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C9, and CYP1A2 being commonly implicated isozymes, as well as Aldehyde Oxidase (AO).
Q2: My Imidazo[1,2-a]pyridine derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?
High clearance in human liver microsomes (HLM) points towards susceptibility to Phase I metabolism. The likely metabolic "soft spots" on your molecule include:
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The Imidazo[1,2-a]pyridine ring system: This electron-rich heterocyclic system is prone to oxidation by both CYPs and AO.
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Unsubstituted aromatic rings: Any unsubstituted phenyl or other aromatic rings within the derivative are also susceptible to oxidation.
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Specific alkyl groups: For instance, the tertiary carbon of an isopropyl group is a classic site for hydroxylation by CYP enzymes.
Q3: How can I improve the metabolic stability of my Imidazo[1,2-a]pyridine compound?
Several medicinal chemistry strategies can be employed to enhance metabolic stability:
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Blocking Metabolic Sites: Introducing steric bulk near the sites of metabolism can hinder enzymatic access. For example, adding a substituent adjacent to a metabolically labile group.
-
Fluorine Substitution: Incorporating fluorine atoms at metabolic hot spots can block oxidation and alter the electronic properties of the molecule, often leading to improved metabolic stability.
-
Scaffold Hopping: In some cases, replacing the Imidazo[1,2-a]pyridine core with a less metabolically labile heterocycle may enhance stability.
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Reduce Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolizing enzymes. Reducing the cLogP of your compound can sometimes improve its metabolic stability.
Q4: My compound has poor oral bioavailability despite good metabolic stability. What could be the issue?
Poor oral bioavailability in the face of good metabolic stability often points towards issues with absorption. Two common culprits are:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
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P-glycoprotein (P-gp) Efflux: The compound may be a substrate for the P-gp efflux transporter, which actively pumps it back into the intestinal lumen after absorption.[1] Further investigation with solubility assays and in vitro permeability assays, such as the Caco-2 assay, is recommended.
Q5: Are there significant species differences in the metabolism of Imidazo[1,2-a]pyridines?
Yes, species-specific differences in drug metabolism are common and have been observed for Imidazo[1,2-a]pyridines. The expression levels and substrate specificities of CYP and AO enzymes can vary significantly between humans, rats, and mice. Therefore, it is crucial to perform metabolic stability assays using microsomes or hepatocytes from the relevant species for your in vivo studies to ensure the translatability of your findings.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q: My Imidazo[1,2-a]pyridine compound shows very low solubility in the kinetic solubility assay, leading to precipitation in my in vitro assays. What can I do?
A: Low aqueous solubility is a common challenge that can lead to unreliable data in biological assays. Here’s a systematic approach to troubleshoot this issue:
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Confirm the Solubility Limit: First, ensure that the observed precipitation is indeed due to exceeding the kinetic solubility at your target concentration.
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Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of compound precipitation.
-
Quantitative Measurement: If possible, centrifuge the assay plate and measure the compound concentration in the supernatant via LC-MS/MS to determine the actual soluble concentration.
-
-
Modify Assay Conditions (with caution):
-
Lower Compound Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to below its measured kinetic solubility.
-
Increase Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might improve solubility. However, be mindful that higher concentrations of organic solvents can impact cell viability and enzyme activity.
-
-
Employ Solubilization Strategies:
-
pH Modification: For ionizable Imidazo[1,2-a]pyridines, adjusting the pH of the assay buffer can significantly enhance solubility. Experiment with a range of physiologically relevant pH values.
-
Use of Excipients: In some cases, the use of solubilizing excipients like cyclodextrins can be explored, but their potential effects on the assay system must be carefully evaluated.
-
-
Consider Formulation Approaches for In Vivo Studies: For preclinical in vivo studies, more advanced formulation strategies may be necessary, such as:
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Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.
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Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can enhance its dissolution.
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Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to a faster dissolution rate.[2]
-
Issue 2: High In Vitro Clearance
Q: My compound is rapidly metabolized in a liver microsomal stability assay. How do I pinpoint the cause and address it?
A: High clearance in a microsomal stability assay indicates that your compound is likely a substrate for Phase I metabolic enzymes. The following steps can help you investigate and mitigate this:
-
Experimental Workflow for Investigating High Clearance:
Caption: Workflow for troubleshooting high in vitro clearance.
-
Troubleshooting Steps:
-
Confirm Phase I Metabolism: The microsomal assay primarily assesses Phase I (e.g., CYP-mediated) metabolism. If clearance is high, this is the most likely culprit.
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Assess Phase II Metabolism: Conduct a hepatocyte stability assay.[3][4][5] Hepatocytes contain both Phase I and Phase II enzymes. If the compound is significantly less stable in hepatocytes compared to microsomes, it suggests that Phase II conjugation (e.g., glucuronidation) is also a major clearance pathway.
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Identify Metabolites: Perform metabolite identification studies using LC-MS/MS to determine the structure of the metabolites. This will reveal the exact sites of metabolic modification ("soft spots") on your molecule.
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Determine Specific Enzymes: Use recombinant CYP enzymes or specific chemical inhibitors to identify which CYP isozymes are responsible for the metabolism of your compound.
-
Medicinal Chemistry Optimization: Once the metabolic soft spots and the responsible enzymes are identified, you can apply medicinal chemistry strategies to block these sites, as described in FAQ 3.
-
Issue 3: Suspected P-gp Efflux
Q: My Imidazo[1,2-a]pyridine has good solubility and metabolic stability but low permeability in the Caco-2 assay and poor in vivo absorption. How do I confirm and address P-gp efflux?
A: This pharmacokinetic profile is characteristic of compounds that are substrates for the P-glycoprotein (P-gp) efflux transporter.
-
Confirming P-gp Substrate Activity:
-
Bidirectional Caco-2 Assay: The gold standard for identifying P-gp substrates in vitro is the bidirectional Caco-2 permeability assay.[6][7][8] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of the apparent permeability (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that the compound is undergoing active efflux.
-
Use of a P-gp Inhibitor: To confirm that the observed efflux is P-gp mediated, the bidirectional Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Strategies to Mitigate P-gp Efflux:
-
Reduce Lipophilicity: Highly lipophilic compounds are often better P-gp substrates. Reducing the lipophilicity of your compound may decrease its affinity for the transporter.
-
Introduce Polar Functional Groups: The strategic introduction of polar functional groups can disrupt the key interactions required for P-gp recognition and transport.
-
Modify pKa: Attenuating the pKa of basic amines in the molecule can sometimes reduce P-gp mediated efflux.[1]
-
Fluorination: The incorporation of fluorine at specific positions can alter the electronic properties and conformation of the molecule, potentially reducing its interaction with P-gp.[1]
Caption: Logical workflow for investigating and addressing P-gp efflux.
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Compound 4 | 3 | PO | - | - | 3850 | 13.2 | 31.1 | [9][10] |
| Compound 13 | 3 | PO | 370 | 0.25 | 450 | 1.1 | 14.1 | [11][12] |
| Compound 18 | 3 | PO | 1140 | 0.5 | 3850 | 13.2 | 31.1 | [11][12] |
| TB47 | - | - | - | - | - | 5.1 | 41 | [9] |
Data extracted from published literature. Experimental conditions may vary between studies.
Table 2: In Vitro Metabolic Stability of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Species | System | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) | Reference |
| Compound 8 | Human | Microsomes | 83 | - | [10] |
| Compound 8 | Mouse | Microsomes | 63 | - | [10] |
Data extracted from published literature. Experimental conditions may vary between studies.
Experimental Protocols
Detailed Methodology: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
-
Materials:
-
Test Imidazo[1,2-a]pyridine compound (stock solution in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., testosterone, verapamil).
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample processing.
-
96-well plates.
-
Incubator/shaker (37°C).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare the test compound solution by diluting the DMSO stock in phosphate buffer to the desired starting concentration.
-
In a 96-well plate, add the liver microsomal suspension and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Detailed Methodology: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a test compound and identify its potential as a P-gp substrate.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
Test Imidazo[1,2-a]pyridine compound.
-
Control compounds for low and high permeability (e.g., atenolol and propranolol).
-
P-gp inhibitor (e.g., verapamil) for efflux studies.
-
LC-MS/MS system.
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For A-B permeability: Add the test compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For B-A permeability: Add the test compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment (B for A-B, A for B-A).
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
-
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Side reaction prevention in palladium-catalyzed aminocarbonylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed aminocarbonylation reactions. Our aim is to help you overcome common challenges and prevent undesired side reactions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My aminocarbonylation reaction is sluggish or shows no conversion. What are the potential causes and solutions?
Low or no conversion in a palladium-catalyzed aminocarbonylation can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have deactivated.
-
Solution: Consider using a more easily reduced Pd(II) precatalyst or a pre-formed Pd(0) source. Ensure the solvent and reagents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. The formation of inactive palladium black is a visual indicator of catalyst decomposition.[1]
-
-
Poorly Reactive Substrates: Aryl chlorides are notably less reactive than aryl bromides or iodides.[2] Electron-rich aryl halides can also exhibit lower reactivity.
-
Inappropriate Ligand: The choice of ligand is crucial for catalyst stability and activity.
-
Solution: For electron-rich aryl halides, ligands like PPh3 may be suitable. For more challenging substrates, bidentate ligands such as DPEphos or Xantphos can be more effective.[5] The ligand-to-palladium ratio can also be optimized; typically a 1:1 or 2:1 ratio is used for bidentate and monodentate ligands, respectively.
-
-
Insufficient CO Pressure: Low carbon monoxide pressure can slow down the reaction.
-
Solution: While atmospheric pressure of CO is often sufficient, increasing the pressure can enhance the rate of CO insertion. However, excessively high CO pressure can inhibit the reaction by favoring the formation of a stable dicarbonyl palladium complex, which is less reactive in the oxidative addition step.[2]
-
2. I am observing the formation of an α-ketoamide byproduct. How can I suppress this double carbonylation?
The formation of α-ketoamides is a common side reaction resulting from the insertion of two molecules of carbon monoxide.
-
Mechanism: This side reaction is more prevalent with certain amines and under specific reaction conditions.
-
Prevention Strategies:
-
Amine Selection: Sterically hindered secondary amines tend to favor the formation of the desired amide over the α-ketoamide.[6] Primary amines are generally less prone to double carbonylation.
-
Ligand Choice: The electronic and steric properties of the ligand can influence the selectivity. Less sterically demanding ligands may favor single carbonylation.
-
Reaction Conditions: Lowering the CO pressure and reaction temperature can often reduce the extent of double carbonylation.
-
3. My reaction with a heteroaryl halide is giving low yields or complex mixtures. What is the issue?
Heteroaryl halides can be challenging substrates due to their electronic properties and potential for catalyst inhibition. Additionally, some heteroaryl halides are prone to nucleophilic aromatic substitution (SNAr) by the amine.[7]
-
Catalyst Inhibition: The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center and inhibit its catalytic activity.
-
Solution: Using a higher catalyst loading or a more robust ligand can sometimes overcome this inhibition.
-
-
SNAr Side Reaction: The amine can directly displace the halide on the heteroaromatic ring, especially with electron-deficient heterocycles.
-
Solution: Employing a more active catalyst system that promotes the desired aminocarbonylation at a lower temperature can minimize the competing SNAr pathway.[7] Using a less nucleophilic base can also be beneficial. The choice of ligand is critical; for instance, XantPhos has been shown to be effective in suppressing SNAr in the aminocarbonylation of bromothiazoles.[7]
-
4. How does the choice of base affect the aminocarbonylation reaction?
The base plays a crucial role in trapping the hydrogen halide formed during the reaction and can influence the reaction rate and selectivity.
-
Commonly Used Bases: Organic bases like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. Inorganic bases such as K2CO3 or Cs2CO3 can also be employed.
-
Impact on Reaction: The basicity and steric bulk of the base can affect the deprotonation of the amine and the overall reaction kinetics. For sensitive substrates, a weaker or more sterically hindered base may be required to prevent side reactions. The choice of base can also influence the chemoselectivity in reactions with multifunctional substrates.[8][9]
5. What is the role of the solvent in palladium-catalyzed aminocarbonylation?
The solvent can significantly impact the solubility of reagents and the catalyst, as well as the reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like DMF, DMA, and DMSO are commonly used and can promote the reaction.[5]
-
Apolar Solvents: Nonpolar solvents such as toluene, xylenes, and even renewable options like limonene and p-cymene have been shown to be effective, sometimes providing excellent yields.[1]
-
Solvent Selection Considerations: The choice of solvent should be based on the specific substrates and catalyst system. For instance, in some cases, coordinating solvents like DMSO can assist in the catalytic cycle.[10] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of palladium-catalyzed aminocarbonylation, based on literature data.
Table 1: Effect of Ligand on the Aminocarbonylation of Aryl Bromides
| Entry | Aryl Bromide | Ligand | Yield (%) | Reference |
| 1 | 4-Bromotoluene | PPh3 | 89 | [5] |
| 2 | 4-Bromotoluene | Xantphos | 84 | [5] |
| 3 | 4-Bromotoluene | dppf | 72 | [5] |
| 4 | 4-Bromoacetophenone | PPh3 | 19 | [5] |
| 5 | 4-Bromoacetophenone | Xantphos | 78 | [5] |
| 6 | 4-Bromoacetophenone | dppf | 58 | [5] |
| 7 | 4-Bromoanisole | PPh3 | 79 | [5] |
| 8 | 4-Bromoanisole | Xantphos | 82 | [5] |
| 9 | 4-Bromoanisole | dppf | 29 | [5] |
Table 2: Effect of Solvent on the Aminocarbonylation of 4-Iodoanisole
| Entry | Solvent | Yield (%) | Reference |
| 1 | Limonene | 99 | [1] |
| 2 | p-Cymene | 97 | [1] |
| 3 | Toluene | 97 | [1] |
| 4 | DMC | 97 | [1] |
| 5 | α-Pinene | 97 | [1] |
| 6 | γ-Terpinene | 94 | [1] |
| 7 | DEC | 94 | [1] |
| 8 | 2-MeTHF | 89 | [1] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Aminocarbonylation of an Aryl Halide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., XantPhos, 2 mol%)
-
Base (e.g., Et3N, 2.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., DMF, 5 mL)
-
Carbon monoxide (balloon or cylinder)
Procedure:
-
To a dry Schlenk flask or pressure vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, ligand, and base.
-
Add the anhydrous, deoxygenated solvent and stir the mixture for a few minutes to allow for catalyst pre-formation.
-
Add the aryl halide and the amine to the reaction mixture.
-
Purge the vessel with carbon monoxide (three cycles of vacuum and backfill with CO).
-
Pressurize the vessel to the desired CO pressure (e.g., 1 atm from a balloon or higher pressure from a cylinder).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of palladium-catalyzed aminocarbonylation.
Caption: Common side reactions in aminocarbonylation.
Caption: Troubleshooting guide for low reaction conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Imidazo[1,2-a]pyridine-6-carboxamide in different solvents
Technical Support Center: Stability of Imidazo[1,2-a]pyridine-6-carboxamide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered in various solvents during experimental procedures.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you quickly identify and resolve specific issues you may encounter during your experiments.
Issue 1: I observe a precipitate in my stock solution after storage or upon dilution into an aqueous buffer.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the chosen solvent, or the compound may be less soluble at lower storage temperatures (e.g., -20°C). Solution:
-
Attempt to redissolve the compound by gently warming the solution and vortexing.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Before use, always visually inspect solutions for precipitation after thawing and ensure everything is fully dissolved.
-
-
Possible Cause 2: Solvent-Induced Precipitation. this compound may be highly soluble in a primary organic solvent (like DMSO) but can precipitate when diluted into an aqueous buffer or cell culture medium where its solubility is significantly lower. Solution:
-
Optimize the dilution protocol. A stepwise dilution with vigorous mixing can help.
-
Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <0.5% v/v) and consistent across all experiments.[1]
-
Investigate the use of co-solvents or formulation aids if compatible with your assay.
-
-
Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions. Solution:
-
Analyze the solution using an analytical technique like HPLC to check for the presence of new peaks corresponding to degradation products.
-
Prepare fresh stock solutions for each experiment to minimize the risk of using degraded material.[1]
-
Issue 2: My HPLC/LC-MS analysis shows new, unexpected peaks over time.
-
Possible Cause 1: Chemical Degradation. The appearance of new peaks is a primary indicator of compound degradation. The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The imidazo[1,2-a]pyridine ring itself can also be subject to degradation. Solution:
-
Conduct forced degradation studies (see Protocol 2) to intentionally degrade the compound under controlled stress conditions (acid, base, heat, light, oxidation). This helps in identifying potential degradation products and understanding the degradation pathway.[4][5]
-
Based on the degradation mechanism, adjust experimental conditions. For example, if the compound is sensitive to pH, ensure your buffers are maintained at an optimal pH. If it is light-sensitive, protect solutions from light using amber vials.[1]
-
-
Possible Cause 2: Solvent Impurities. The solvents used for sample preparation or in the mobile phase may contain impurities that can appear as peaks in your chromatogram. Solution:
Issue 3: The peak area of the parent compound is decreasing over time in my assay.
-
Possible Cause 1: Hydrolysis. As a carboxamide, the compound is susceptible to hydrolysis, which breaks the amide bond to form the corresponding carboxylic acid and ammonia, particularly in aqueous solutions or when exposed to acidic or basic conditions.[8][9] This reaction can be catalyzed by heat. Solution:
-
Assess the stability of the compound in your specific experimental buffer at the relevant temperature (e.g., 37°C for cell-based assays).
-
Adjust the pH of the buffer if the compound is found to be unstable. A neutral pH is often a good starting point.
-
-
Possible Cause 2: Oxidation. The compound may be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. Solution:
-
Possible Cause 3: Photodegradation. Many heterocyclic compounds, including imidazo[1,2-a]pyridines, are known to have photophysical properties and can be sensitive to light.[10] Exposure to UV or even ambient light can cause degradation. Solution:
-
Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Minimize the exposure of the compound to light during experimental manipulations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in solution? A1: The most probable degradation pathway is the hydrolysis of the carboxamide group. This reaction can occur under both acidic and basic conditions, leading to the formation of Imidazo[1,2-a]pyridine-6-carboxylic acid and ammonia.[2][11] The reaction rate is typically influenced by pH and temperature.
Q2: What is the recommended solvent for preparing a stock solution? A2: For optimal stability and solubility, anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[6] Avoid using protic solvents like methanol or ethanol for long-term storage, as they may participate in degradation reactions.
Q3: How should I store my stock and working solutions? A3: Stock solutions in anhydrous DMSO or DMF should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.
Q4: My compound is used in a multi-day cell culture experiment. How can I ensure it remains stable? A4: For long-term experiments, it is crucial to determine the compound's stability directly in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO₂). You can perform a stability test (see Protocol 1) by incubating the compound in the medium, taking samples at different time points (e.g., 0, 24, 48, 72 hours), and analyzing them by HPLC to quantify the remaining parent compound. If significant degradation occurs, you may need to replenish the compound by replacing the medium at regular intervals.
Q5: What does "forced degradation" mean and why is it important? A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[5] This is critical for several reasons: it helps to identify potential degradation products, elucidates degradation pathways, and is essential for developing a "stability-indicating" analytical method—a method that can accurately measure the active compound in the presence of its degradants.[4][5]
Data Presentation
The following tables provide examples of how to structure and present stability data for this compound.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Max Concentration (Example) | Recommended Storage | Notes |
| Anhydrous DMSO | 20 mM | -20°C or -80°C, desiccated | Hygroscopic; absorb moisture from the air. Use high-purity, anhydrous grade. |
| Anhydrous DMF | 20 mM | -20°C, desiccated | Can be a good alternative to DMSO. Ensure high purity. |
| Acetonitrile | 5 mM | -20°C | Lower solubility likely. Ensure it is compatible with downstream applications. |
| Ethanol/Methanol | Not Recommended for Storage | N/A | Protic nature may lead to solvolysis over time. Use only for immediate dilution if necessary. |
Table 2: Example Stability Data in Aqueous Buffers (% Remaining Parent Compound)
| Buffer Condition | Temperature | Time = 0h | Time = 24h | Time = 48h |
| pH 3.0 (HCl Buffer) | 37°C | 100% | 85.2% | 71.5% |
| pH 7.4 (PBS) | 37°C | 100% | 98.9% | 97.6% |
| pH 9.0 (Borate Buffer) | 37°C | 100% | 91.3% | 82.4% |
| pH 7.4 (PBS) | 25°C | 100% | 99.8% | 99.5% |
Note: The data presented in these tables are for illustrative purposes only and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Solution
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into multiple, sealed, low-binding amber vials for each time point and temperature condition.
-
Time Points: Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
-
Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one vial from each temperature condition. The T=0 sample should be analyzed immediately after preparation.
-
Analysis: Analyze each sample by a validated stability-indicating HPLC method (e.g., C18 column with a suitable mobile phase gradient). Monitor the peak area of the parent compound at an appropriate UV wavelength.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Solvent Only (Control): e.g., 50:50 Acetonitrile:Water
-
-
Thermal Stress: Store aliquots of the control solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, place the dry powder in a 60°C oven.
-
Photolytic Stress: Expose an aliquot of the control solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). Wrap a control sample in foil to serve as a dark control.
-
Incubation: Incubate the acidic, basic, and oxidative solutions at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). If degradation is too rapid, reduce the time or temperature. If no degradation is observed, increase the stress level.
-
Neutralization: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.
-
Evaluation: Compare the chromatograms to identify degradation products and determine the conditions under which the compound is unstable. This information is crucial for developing a robust analytical method and for defining proper handling and storage conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ijrpr.com [ijrpr.com]
- 11. uregina.ca [uregina.ca]
Technical Support Center: Selectivity Issues in Imidazo[1,2-a]pyridine-6-carboxamide Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering selectivity issues with Imidazo[1,2-a]pyridine-6-carboxamide kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is showing activity against unintended kinases. What are the common off-targets for this scaffold?
A1: The Imidazo[1,2-a]pyridine scaffold is known to be a versatile kinase hinge-binding motif, which can lead to off-target activity if not properly optimized. Common off-target kinases can include, but are not limited to, p38 MAP kinase, VEGFR2, and various members of the CDK family.[1][2] The specific off-target profile will depend on the substitution pattern of your particular compound. For example, in the development of imidazo[1,2-a]pyridin-6-yl-benzamide analogs as RAF inhibitors, selectivity against p38 and VEGFR2 was a key optimization parameter.[1]
Q2: What is the general strategy to improve the selectivity of my this compound inhibitor?
A2: Improving selectivity is an iterative process that involves medicinal chemistry and comprehensive profiling. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazo[1,2-a]pyridine core and the carboxamide moiety to understand their impact on both on-target potency and off-target activity.
-
Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to the target kinase and off-target kinases to guide modifications that enhance interactions with the target while disrupting binding to off-targets.
-
Comprehensive Kinase Profiling: Screen your inhibitor against a broad panel of kinases at a fixed concentration to identify off-target hits early. Follow up with dose-response assays for any significant off-targets.
Q3: How can I interpret the kinase profiling data for my inhibitor?
A3: Kinase profiling data, often presented as percent inhibition at a given concentration or as IC50/Kd values, should be analyzed to determine a selectivity score. A common method is to calculate the ratio of the IC50 for off-target kinases to the IC50 for the primary target. A higher ratio indicates greater selectivity. It is also important to consider the cellular context, as the intracellular concentration of ATP can affect the apparent potency and selectivity of ATP-competitive inhibitors.
Troubleshooting Guides
Problem 1: Poor selectivity observed in a broad kinase panel screen.
Possible Cause 1: Sub-optimal substitution pattern on the imidazo[1,2-a]pyridine core.
-
Troubleshooting Step 1: Analyze the structure-activity relationship (SAR) for your compound series. For imidazo[1,2-a]pyridine-based inhibitors, modifications at the 2, 3, 5, 7, and 8 positions can significantly influence selectivity.
-
Troubleshooting Step 2: If crystal structures are available, examine the binding pocket of your target versus off-target kinases. Look for opportunities to introduce substitutions that create favorable interactions with the target or steric clashes with off-targets.
-
Troubleshooting Step 3: Consider synthesizing a small library of analogs with diverse chemical functionalities at various positions on the core to explore the SAR for selectivity.
Possible Cause 2: Promiscuous binding due to excessive lipophilicity.
-
Troubleshooting Step 1: Calculate the cLogP for your inhibitor. High lipophilicity can lead to non-specific binding.
-
Troubleshooting Step 2: If the cLogP is high, consider introducing more polar functional groups to your molecule, while trying to maintain on-target potency. This could involve adding hydroxyl, amino, or other hydrogen-bonding moieties.
Problem 2: Discrepancy between biochemical assay and cellular assay results.
Possible Cause 1: Cell permeability issues.
-
Troubleshooting Step 1: Perform a cellular uptake assay to determine if your compound is efficiently entering the cells.
-
Troubleshooting Step 2: If permeability is low, consider modifying the physicochemical properties of your compound to improve its ability to cross the cell membrane. This may involve adjusting lipophilicity or introducing carrier-mediated transport features.
Possible Cause 2: High intracellular ATP concentration.
-
Troubleshooting Step 1: Determine the mechanism of action of your inhibitor. If it is ATP-competitive, its apparent potency in cellular assays may be lower than in biochemical assays due to competition with high intracellular ATP levels.
-
Troubleshooting Step 2: Consider developing a target engagement assay to confirm that your compound is binding to the intended target within the cell.
Data Presentation
Table 1: Representative Selectivity Data for Imidazo[1,2-a]pyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Compound A (RAF Inhibitor) | B-RAFV600E | 15 | p38α | 1500 | 100 |
| VEGFR2 | >10000 | >667 | |||
| Compound B (CDK Inhibitor) | CDK2/CycE | 8 | GSK3β | 800 | 100 |
| CDK1/CycB | 25 | 3.1 |
Data is representative and compiled from literature on imidazo[1,2-a]pyridine scaffolds for illustrative purposes.
Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a representative method for determining the affinity of an inhibitor for a kinase.
Materials:
-
Kinase of interest (e.g., RAF, CDK2)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test inhibitor (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Prepare a 4X serial dilution of the test inhibitor in assay buffer.
-
-
Assay Assembly:
-
Add 4 µL of the 4X serially diluted inhibitor to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
The final volume in each well will be 16 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified RAF-MEK-ERK signaling pathway with inhibitor intervention.
Caption: Simplified PI3K-AKT-mTOR signaling pathway with inhibitor intervention.
References
Validation & Comparative
Validating the Biological Target of Imidazo[1,2-a]pyridine-6-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Validating the specific biological target of new derivatives, such as those based on the imidazo[1,2-a]pyridine-6-carboxamide core, is a critical step in drug discovery. This guide provides a comparative overview of key biological targets for this compound class, focusing on antitubercular and anticancer activities. It includes supporting experimental data, detailed protocols for target validation, and a comparison with alternative inhibitors.
Key Biological Targets and Comparative Performance
This compound and its analogs have demonstrated significant activity against multiple biological targets. The primary areas of investigation include inhibition of the Mycobacterium tuberculosis respiratory chain and various protein kinases implicated in cancer.
Antitubercular Target: Cytochrome bc1 Complex (QcrB)
A prominent biological target for antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the cytochrome bc1 complex, a crucial component of the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis (Mtb).[1][2] Inhibition of this complex disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.[3] The clinical candidate Telacebec (Q203) is a well-known example of an imidazo[1,2-a]pyridine-3-carboxamide that targets QcrB.[2][4]
Comparative Inhibitory Activity against Mtb QcrB
| Compound Class | Example Compound | Target | Assay Type | IC50 / MIC | Reference |
| Imidazo[1,2-a]pyridine | Telacebec (Q203) | Mtb QcrB | Intracellular Mtb | <10 nM | [5] |
| Imidazo[1,2-a]pyridine | TB47 | Mtb QcrB | In vitro vs Mtb | - | [4] |
| Imidazopyridine Amide | Various | Mtb QcrB | Mtb H37Rv | Sub-micromolar | [5] |
| Alternative Inhibitors | Bedaquiline (BDQ) | ATP synthase | Mtb H37Rv | 12-30 nM | [5] |
| Lansoprazole Sulfide (LPZS) | QcrB | Mtb H37Rv | - | [6] | |
| Clofazimine | Type II NADH dehydrogenase | Mtb H37Rv | 0.015-0.12 µg/mL | [4] |
Anticancer Targets: Protein Kinases
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential as a protein kinase inhibitor in oncology. Key targets include PI3Kα, c-Met, and RAF kinases.
Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer-Related Kinases
| Compound Derivative | Target Kinase | Biochemical IC50 | Cellular IC50 | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | PI3Kα | 1.94 nM | 0.09 - 0.43 µM (HCC827 cells) | [7] |
| 2,6,8-substituted Imidazo[1,2-a]pyridine (35) | PI3Kα | 150 nM | 7.9 µM (T47D cells) | [8][9] |
| Imidazo[1,2-a]pyridine (22e) | c-Met | 3.9 nM | 45.0 nM (EBC-1 cells) | |
| (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)... (Volitinib) | c-Met | - | - | [10] |
| Imidazo[1,2-a]pyridin-6-yl-benzamide | B-RAFV600E | - | - | [11] |
| Imidazo[1,2-a]pyridine (I-11) | KRAS G12C (covalent) | - | Potent in NCI-H358 cells |
Comparison with Alternative Kinase Inhibitors
| Target Kinase | Alternative Inhibitor | Type | Biochemical IC50 | FDA Approved |
| PI3Kα | Alpelisib | Isoform-selective | 50x selective for α | Yes[12] |
| Buparlisib | Pan-PI3K | - | No (Development Halted)[13][14] | |
| c-Met | Crizotinib | Multi-targeted | - | Yes[15][16] |
| Cabozantinib | Multi-targeted | - | Yes[15][16] | |
| Capmatinib | Selective | - | Yes[17] | |
| B-RAFV600E | Vemurafenib | Selective | 31 nM | Yes[18] |
| Dabrafenib | Selective | 0.7 nM | Yes[18] | |
| KRAS G12C | Sotorasib (AMG 510) | Covalent | - | Yes[1][19] |
| Adagrasib (MRTX849) | Covalent | ~5 nM | Yes[1] |
Experimental Protocols for Target Validation
Accurate validation of a biological target requires robust and reproducible experimental methods. Below are detailed protocols for key assays relevant to the targets of this compound.
Protocol 1: Mtb QcrB (Cytochrome bc1 Complex) Inhibition Assay
This protocol is adapted from methods used to assess the activity of cytochrome bc1 complex inhibitors.[20][21]
Objective: To determine the in vitro inhibitory activity of test compounds against the Mtb cytochrome bc1 complex by measuring the reduction of cytochrome c.
Materials:
-
Purified Mtb cytochrome bc1 complex
-
Assay Buffer: 100 mM phosphate buffer, pH 7.4, 0.3 mM EDTA
-
Substrate 1: Decylubiquinol (DBH2) or a suitable analog like Q0C10BrH2
-
Substrate 2: Cytochrome c (from bovine heart)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to determine IC50 values.
-
Dilute the purified Mtb cytochrome bc1 complex to a working concentration in an appropriate buffer containing a mild detergent (e.g., β-DDM) to maintain solubility.
-
Prepare a solution of cytochrome c in the Assay Buffer.
-
Prepare a fresh solution of the quinol substrate (e.g., Q0C10BrH2) immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the diluted enzyme solution to each well.
-
Add the cytochrome c solution to each well.
-
-
Initiating the Reaction:
-
Start the reaction by adding the quinol substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: PI3Kα Kinase Activity Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system, a luminescent assay that measures ADP produced by a kinase reaction.[14]
Objective: To quantify the inhibitory effect of compounds on PI3Kα activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (e.g., PIP2:PS Lipid Kinase Substrate)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds in DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer.
-
Assay Plate Setup (384-well format):
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PIP2:PS substrate in Kinase Buffer. Add 4 µL of this mixture to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression.
-
Protocol 3: c-Met Kinase Inhibition Assay (TR-FRET)
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust method for kinase inhibitor screening.
Objective: To measure the IC50 of test compounds against c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (e.g., 1x Detection Buffer with 20 mM EDTA)
-
Test compounds in DMSO
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a 4x concentrated serial dilution of the test compound in Kinase Buffer with DMSO.
-
Assay Plate Setup:
-
Add 5 µL of the 4x inhibitor dilutions to the appropriate wells. Add buffer with DMSO for control wells.
-
Add 5 µL of 4x c-Met enzyme solution to all wells except the "no enzyme" negative control.
-
-
Reaction Initiation:
-
Prepare a 2x substrate/ATP mixture in Kinase Buffer.
-
Add 10 µL of this mixture to all wells to start the reaction (final volume 20 µL).
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection mix by diluting the Eu-Antibody in Detection Buffer containing EDTA.
-
Add 10 µL of the Stop/Detection mix to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.
-
Calculate percent inhibition and determine the IC50 value by plotting inhibition versus compound concentration.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: Mtb electron transport chain showing inhibition of QcrB.
Caption: Generalized workflow for in vitro kinase inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. The QcrB Inhibitors TB47 and Telacebec Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 18. benchchem.com [benchchem.com]
- 19. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 21. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine-6-carboxamide and its Positional Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative overview of Imidazo[1,2-a]pyridine-6-carboxamide and its positional isomers, focusing on their reported anticancer and antitubercular properties. While a direct head-to-head comparison is challenging due to the varied experimental contexts in the existing literature, this document summarizes the available quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways to inform future research and drug development endeavors.
Introduction to Imidazo[1,2-a]pyridine Carboxamides
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1][2][3] The position of the carboxamide group on the imidazo[1,2-a]pyridine core is a critical determinant of the molecule's biological function and potency. This guide focuses on the comparative aspects of the 6-carboxamide isomer and its positional counterparts.
Synthesis of Imidazo[1,2-a]pyridine Carboxamides
The synthesis of the core imidazo[1,2-a]pyridine scaffold can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related synthon.[4] The introduction of the carboxamide functionality at specific positions (C-5, C-6, C-7, or C-8) is typically accomplished through strategies such as the functionalization of a pre-existing carboxyl or amino group on the pyridine ring prior to cyclization, or through post-cyclization modifications like palladium-catalyzed carbonylation of a halo-imidazo[1,2-a]pyridine intermediate.[4]
Comparative Biological Activity
Anticancer Activity
Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity.[3][5][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/RAF pathways.[3][5]
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Carboxamide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | A375 (Melanoma) | <12 | [5] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | WM115 (Melanoma) | <12 | [5] |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 (Breast Cancer) | 45 | [7] |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 (Breast Cancer) | 47.7 | [7] |
| Imidazo[1,2-a]pyridine Derivative (IP-7) | HCC1937 (Breast Cancer) | 79.6 | [7] |
| Imidazo[1,2-a]pyridine-6-yl-benzamide Analog | B-RAF V600E (Enzymatic Assay) | Data not specified | [8] |
| Imidazo[1,2-a]pyridine-2-carboxamide Derivative (HB9) | A549 (Lung Cancer) | 50.56 | [9] |
| Imidazo[1,2-a]pyridine-2-carboxamide Derivative (HB10) | HepG2 (Liver Cancer) | 51.52 | [9] |
Note: The data presented is for various derivatives of imidazo[1,2-a]pyridine and not a direct comparison of the 5-, 6-, 7-, and 8-carboxamide isomers.
Data for Imidazo[1,2-a]pyridine-5-carboxamide and -7-carboxamide in anticancer assays was not available in the reviewed literature.
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel antitubercular agents, with some derivatives showing potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[10][11][12][13] A key target for some of these compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[14]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamide Isomers
| Isomer | Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide (various derivatives) | M. tuberculosis H37Rv | ≤1 | [12][13] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 16) | M. tuberculosis H37Rv | 0.10-0.19 | [11] |
| Imidazo[1,2-a]pyridine-8-carboxamide (lead series) | M. tuberculosis | Lead series identified | [15] |
Note: The data presented highlights the potential of different isomers but is not from a single comparative study.
Data for Imidazo[1,2-a]pyridine-5-carboxamide, -6-carboxamide, and -7-carboxamide in antitubercular assays was not available in the reviewed literature in the context of a direct comparison with other isomers.
Key Signaling Pathways
The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in the anticancer and antitubercular activities of this class of compounds.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain Imidazo[1,2-a]pyridine derivatives.
Caption: MAPK/RAF signaling pathway targeted by Imidazo[1,2-a]pyridin-6-yl-benzamide analogs.
Caption: Inhibition of the electron transport chain in M. tuberculosis by targeting the QcrB subunit.
Experimental Protocols
To ensure the reproducibility of biological assays, detailed methodologies are crucial. Below are protocols for two key experiments commonly used to evaluate the anticancer and antitubercular activities of chemical compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
Imidazo[1,2-a]pyridine compounds
-
Alamar Blue reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well plate.
-
Add the M. tuberculosis inoculum to each well, including drug-free growth controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: A general experimental workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, particularly with a carboxamide substitution, holds significant promise for the development of novel therapeutic agents. The available data suggests that the position of the carboxamide group profoundly influences biological activity, with derivatives showing potent anticancer and antitubercular effects. However, the lack of direct comparative studies across the 5-, 6-, 7-, and 8-carboxamide isomers represents a significant knowledge gap.
Future research should focus on the systematic synthesis and parallel evaluation of these isomers against a standardized panel of cancer cell lines and Mycobacterium tuberculosis strains. Such studies would provide invaluable structure-activity relationship data, enabling a more rational design of next-generation imidazo[1,2-a]pyridine-based drugs. Furthermore, elucidating the specific signaling pathways modulated by each isomer will be crucial for understanding their mechanisms of action and for identifying potential biomarkers for patient stratification. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this privileged scaffold.
References
- 1. This compound|CAS 103313-38-8 [benchchem.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridine-6-carboxamide Analogs and Other RAF Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Imidazo[1,2-a]pyridine-based RAF inhibitors against other established classes of RAF inhibitors. The information presented is based on available preclinical data, offering a comprehensive overview to inform research and development in the field of targeted cancer therapy.
Introduction to RAF Inhibition
The Raf (Rapidly Accelerated Fibrosarcoma) kinases, particularly BRAF, are key components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, most notably the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of cancers, including melanoma, colorectal, and thyroid cancers. Consequently, RAF inhibitors have become a cornerstone of targeted cancer therapy.
The landscape of RAF inhibitors is diverse, encompassing several generations and classes with distinct mechanisms of action and clinical profiles. This guide will focus on comparing a series of Imidazo[1,2-a]pyridin-6-yl-benzamide analogs, a novel class of potent BRAFV600E inhibitors, with established RAF inhibitors.
Overview of RAF Inhibitor Classes
RAF inhibitors can be broadly categorized based on their binding mode and selectivity:
-
Type I Inhibitors (e.g., Vemurafenib, Dabrafenib): These inhibitors target the active "DFG-in" conformation of the BRAF kinase. They are highly potent against monomeric BRAFV600E but can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to potential side effects.
-
Type II Inhibitors (Pan-RAF Inhibitors, e.g., Sorafenib, LY3009120, Belvarafenib): These inhibitors bind to the inactive "DFG-out" conformation and can inhibit both monomeric and dimeric forms of RAF kinases. They are designed to have broader activity against different RAF isoforms and to overcome some resistance mechanisms.
-
Paradox-Breaking Inhibitors (e.g., PLX8394): This newer class of inhibitors is designed to selectively inhibit mutated BRAF without causing paradoxical activation of the MAPK pathway in wild-type BRAF cells, potentially offering an improved safety profile.
The Imidazo[1,2-a]pyridine-based compounds discussed herein represent a novel chemical scaffold being explored for potent and selective RAF inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for Imidazo[1,2-a]pyridin-6-yl-benzamide analogs and other representative RAF inhibitors.
Table 1: Enzymatic Potency Against BRAFV600E and Selectivity Profile
| Compound/Analog | BRAFV600E IC50 (nM) | p38 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (p38/BRAFV600E) | Selectivity (VEGFR2/BRAFV600E) |
| Imidazo[1,2-a]pyridine Analog 1 | 1.8 | 1300 | >10000 | 722 | >5556 |
| Imidazo[1,2-a]pyridine Analog 2 | 3.4 | 1200 | >10000 | 353 | >2941 |
| Vemurafenib | 31 | 1600 | 1400 | 52 | 45 |
| Dabrafenib | 0.6 | >10000 | >10000 | >16667 | >16667 |
| LY3009120 (Pan-RAF) | 5.8 (BRAFV600E), 9.1 (BRAFwt), 15 (CRAF) | - | - | - | - |
| Belvarafenib (Pan-RAF) | 7.1 (BRAFV600E), 10.1 (BRAFwt), 0.7 (CRAF) | - | - | - | - |
| PLX8394 (Paradox-Breaker) | 4 (BRAFV600E) | - | - | - | - |
IC50 values for Imidazo[1,2-a]pyridine analogs are from a 2017 study in Bioorganic & Medicinal Chemistry Letters. Data for other inhibitors are compiled from various published sources.
Table 2: Cellular Activity in BRAFV600E Mutant Cell Lines
| Compound/Analog | Cell Line | Cellular IC50 (nM) |
| Imidazo[1,2-a]pyridine Analog 1 | A375 (Melanoma) | 13 |
| Imidazo[1,2-a]pyridine Analog 2 | A375 (Melanoma) | 26 |
| Vemurafenib | A375 (Melanoma) | 100 - 300 |
| Dabrafenib | A375 (Melanoma) | 1 - 5 |
| Encorafenib | A375 (Melanoma) | ~1 |
| LY3009120 (Pan-RAF) | A375 (Melanoma) | 6.8 |
| Belvarafenib (Pan-RAF) | A375 (Melanoma) | ~10 |
| PLX8394 (Paradox-Breaker) | A375 (Melanoma) | 20 - 50 |
Cellular IC50 values can vary depending on the specific assay conditions. Data is compiled from various published sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the RAF signaling pathway and a typical workflow for inhibitor testing.
RAF-MEK-ERK Signaling Pathway and Point of Inhibition.
Workflow for Preclinical Evaluation of RAF Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines of key experimental protocols.
Biochemical Kinase Assay (BRAFV600E, p38, VEGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified kinase enzymes.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like ADP-Glo, HTRF, or radioisotope incorporation.
General Protocol:
-
Reagents: Recombinant human BRAFV600E, p38α, and VEGFR2 kinases, appropriate substrates (e.g., inactive MEK1 for BRAF), ATP, assay buffer, and detection reagents.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
Objective: To determine the IC50 of a test compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
General Protocol:
-
Cell Culture: Culture a BRAFV600E mutant cell line (e.g., A375 human melanoma cells) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of BRAFV600E mutant cancer cells (e.g., A375) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a promising new class of RAF inhibitors, with early preclinical data demonstrating high potency against BRAFV600E and excellent selectivity over other kinases such as p38 and VEGFR2. In cellular assays, these analogs show potent anti-proliferative activity in BRAF-mutant melanoma cells.
When compared to established RAF inhibitors, the Imidazo[1,2-a]pyridine analogs exhibit a competitive profile, particularly in terms of their high selectivity. Further preclinical and clinical development will be necessary to fully elucidate their therapeutic potential, including their ability to overcome resistance mechanisms and their safety profile in comparison to existing therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel RAF inhibitors.
Cross-Resistance of Imidazo[1,2-a]pyridine-6-carboxamides in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the development of novel therapeutics with new mechanisms of action. The imidazo[1,2-a]pyridine class of compounds has shown significant promise, with potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains. This guide provides a comparative analysis of the cross-resistance profiles of imidazo[1,2-a]pyridine-6-carboxamides, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Electron Transport Chain
Imidazo[1,2-a]pyridines exert their antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain.[1][2] This inhibition disrupts the synthesis of adenosine triphosphate (ATP), leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[3][4] One of the most prominent compounds in this class is Telacebec (Q203), a clinical candidate that has demonstrated potent activity against MDR-TB.[3][5][6]
dot
Caption: Inhibition of the QcrB subunit of the cytochrome bc1 complex by imidazo[1,2-a]pyridines.
Cross-Resistance Profile
A significant factor in the development of new anti-tubercular agents is the potential for cross-resistance with existing drugs and other compounds in the same class. Studies have shown that spontaneous resistance to imidazo[1,2-a]pyridines can arise through mutations in the qcrB gene.
A key mutation identified is a single nucleotide polymorphism leading to a Threonine to Alanine substitution at position 313 (T313A) of the QcrB protein.[7][8] This mutation has been shown to confer cross-resistance to multiple imidazo[1,2-a]pyridine inhibitors, indicating a common binding site or mechanism of resistance.[7][8][9]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine compounds against drug-sensitive and drug-resistant strains of M. tuberculosis.
| Compound | M. tuberculosis Strain | Resistance Profile | MIC (µM) | Reference |
| IP-1 | H37Rv | Drug-Sensitive | 0.03 - 5 | [7][9] |
| Resistant Mutant | T313A in qcrB | >8 | [7][8] | |
| IP-3 | H37Rv | Drug-Sensitive | 0.03 - 5 | [7][9] |
| Resistant Mutant | T313A in qcrB | >8 | [7][8] | |
| IP-4 | H37Rv | Drug-Sensitive | 0.03 - 5 | [7][9] |
| Resistant Mutant | T313A in qcrB | >8 | [7][8] | |
| Telacebec (Q203) | H37Rv | Drug-Sensitive | Potent activity | [4][5] |
| MDR Strains | Multi-drug Resistant | Potent activity | [4][5] | |
| XDR Strains | Extensively Drug-Resistant | Potent activity | [5] | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Various | MDR and XDR | ≤1 | [10][11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial activity.
Methodology:
-
Microplate Alamar Blue Assay (MABA): This is a commonly used method for determining the MIC of compounds against M. tuberculosis.[12]
-
Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.
-
Plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest drug concentration that prevents the color change.
-
-
Broth Microdilution Method:
Generation and Characterization of Resistant Mutants
To understand the mechanisms of resistance, spontaneous resistant mutants are generated and their genomes are sequenced.
Methodology:
-
Mutant Selection: M. tuberculosis cultures are plated on Middlebrook 7H11 agar containing the imidazo[1,2-a]pyridine compound at a concentration of 5 to 10 times the MIC.[7][8]
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
DNA Extraction: Genomic DNA is extracted from the resistant colonies.
-
Whole-Genome Sequencing (WGS): The genomes of the resistant mutants are sequenced using next-generation sequencing platforms.[13][14] The sequences are then compared to the wild-type parental strain to identify mutations.
dot
Caption: Workflow for determining cross-resistance of imidazo[1,2-a]pyridines in M. tuberculosis.
Conclusion
Imidazo[1,2-a]pyridine-6-carboxamides represent a promising class of anti-tubercular agents with a novel mechanism of action targeting QcrB. While these compounds are effective against drug-resistant strains, the potential for target-based cross-resistance through mutations in the qcrB gene is a critical consideration for their future development. Further studies are warranted to explore the full spectrum of cross-resistance with other QcrB inhibitors and to design new analogs that can overcome this resistance mechanism. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. scite.ai [scite.ai]
- 2. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comparative Guide for Researchers
Imidazo[1,2-a]pyridine-6-carboxamide derivatives have emerged as a promising class of therapeutic agents with demonstrated in vivo efficacy in various animal models of cancer and infectious diseases. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anticancer Efficacy
This compound derivatives have shown significant antitumor activity in preclinical cancer models. Notably, their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met and PI3K/Akt/mTOR pathways.
Table 1: In Vivo Efficacy of this compound Derivatives in Cancer Xenograft Models
| Compound ID | Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| 22e | EBC-1 (Non-Small Cell Lung Cancer) | Nude Mice | 50 mg/kg and 100 mg/kg, oral, daily | 21 days | Dose-dependent tumor growth inhibition of 62.9% (p < 0.05) and 75.0% (p < 0.05) respectively. No significant weight loss observed. | [1] |
| 13k | HCC827 (Non-Small Cell Lung Cancer) | Nude Mice | Not specified in abstract | Not specified in abstract | Induced G2/M phase cell cycle arrest and apoptosis. Showed potent PI3Kα inhibitory activity. | [2] |
| I-11 | NCI-H358 (KRAS G12C-mutated Lung Cancer) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Potent anticancer agent, identified as a lead compound for covalent inhibition. | [3] |
| Compound 6 | HeLa (Cervical Cancer) | Mice | 50 mg/kg | Not specified | Significantly inhibits HeLa human cervical tumor xenograft growth. | [4] |
Signaling Pathways in Cancer Inhibition
The anticancer effects of these derivatives are often attributed to their ability to modulate critical signaling cascades.
Antiparasitic Efficacy
This class of compounds has also demonstrated significant potential in combating parasitic infections, including tuberculosis and leishmaniasis.
Antitubercular Activity
Imidazo[1,2-a]pyridine-3-carboxamides, a closely related class, have shown remarkable activity against Mycobacterium tuberculosis.
Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mycobacterium tuberculosis
| Compound ID | Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| ND-09759 | BALB/c Mice | 30 mg/kg, oral, daily, 6 days/week | 4 weeks | Significant reduction in bacterial load in lungs and spleen, comparable to isoniazid and rifampicin. | [4] |
| Telacebec (Q203) | Murine Chronic TB Model | 6.25 mg/kg (in combination) | 4 weeks | Reduction in lung CFU >3.5 log10. | [5] |
The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain, thereby disrupting cellular respiration and energy production in M. tuberculosis.[6][7]
Antileishmanial Activity
While specific in vivo data for this compound derivatives against Leishmania species is emerging, the broader class of imidazo[1,2-a]pyridines has shown promise. The preclinical development candidate GSK3186899/DDD853651 for visceral leishmaniasis belongs to a series of compounds that includes an imidazo[1,2-a]pyridine scaffold.[8] In vivo efficacy is typically assessed by the reduction in parasite burden in the liver and spleen of infected mice.
Table 3: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives against Leishmania donovani
| Compound Series | Animal Model | Key Findings | Reference |
| GSK3186899/DDD853651 Precursors | BALB/c Mice | Optimization of a hit series led to a preclinical candidate with in vivo parasite suppression. | [8] |
Experimental Protocols
EBC-1 Xenograft Model for Anticancer Efficacy
-
Cell Culture: EBC-1 human non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of EBC-1 cells (typically 5 x 106 to 1 x 107 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[9][10]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (width)2 x length / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), the mice are randomized into treatment and control groups.
-
Drug Administration: The this compound derivative is administered orally (e.g., by gavage) at specified doses (e.g., 50 and 100 mg/kg) daily for the duration of the study (e.g., 21 days). The control group receives the vehicle.[1]
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group. Animal body weight is monitored throughout the study to assess toxicity.
Murine Model of Mycobacterium tuberculosis Infection
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth.
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used.
-
Infection: Mice are infected via aerosol exposure to deliver a low dose of bacteria (e.g., 100-200 CFU) to the lungs, establishing a chronic infection.[6][11]
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: The test compound (e.g., ND-09759) is administered orally by gavage, typically once daily for a specified period (e.g., 4 weeks).[4]
-
Efficacy Evaluation: At the end of the treatment, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (Colony Forming Units - CFU). The reduction in log10 CFU compared to the untreated control group is the primary measure of efficacy.
-
Histopathology: Lung tissues may be fixed and stained (e.g., with hematoxylin and eosin, and acid-fast stains) to assess the extent of inflammation and bacterial presence.
Mouse Model of Visceral Leishmaniasis (L. donovani)
-
Parasite Culture: Leishmania donovani amastigotes are used for infection.
-
Animal Model: Female BALB/c mice are a common model for visceral leishmaniasis.[8]
-
Infection: Mice are infected intravenously with a suspension of L. donovani amastigotes. The infection is allowed to establish for a period (e.g., 7 days).[8]
-
Treatment: The test compounds are typically administered orally for a defined duration.
-
Parasite Burden Assessment: Efficacy is determined by measuring the parasite burden in the liver and spleen. This is often expressed in Leishman-Donovan Units (LDU), calculated by microscopic examination of stained tissue smears. The percentage suppression of parasite load compared to an untreated control group is determined.[8]
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. journals.asm.org [journals.asm.org]
- 11. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Selective Cytotoxicity of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comparative Analysis Against Cancer and Normal Cells
For Immediate Release
A recent study has highlighted the selective anticancer potential of novel Imidazo[1,2-a]pyridine-6-carboxamide derivatives, demonstrating significantly higher cytotoxicity towards cancer cells compared to healthy, non-cancerous cells. This guide provides a detailed comparison of the cytotoxic effects of a lead compound from this class, compound 13k, on various cancer cell lines versus a normal human cell line, supported by experimental data and protocols.
Data Summary: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of compound 13k, an this compound derivative, against a panel of human cancer cell lines and a normal human lung fibroblast cell line. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cell Type | Cancer Type | IC50 (µM)[1] |
| HCC827 | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 0.09[1] |
| A549 | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 0.23[1] |
| SH-SY5Y | Human Neuroblastoma | Neuroblastoma | 0.28[1] |
| HEL | Human Erythroleukemia | Leukemia | 0.35[1] |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 0.43[1] |
| MRC-5 | Human Lung Fibroblast | Normal | 1.98[1] |
As the data indicates, compound 13k exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, the IC50 value for the normal MRC-5 cell line is significantly higher, demonstrating a selectivity of over 20-fold when compared to the most sensitive cancer cell line, HCC827.[1] This favorable selectivity profile suggests a promising therapeutic window for this class of compounds, minimizing potential damage to healthy tissues during cancer treatment.
Experimental Protocols
The cytotoxic effects of the this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., compound 13k) and incubated for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Action: Signaling Pathway Inhibition
This compound derivatives, including compound 13k, have been shown to exert their anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.
By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively block downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazo[1,2-a]pyridines in Cytochrome bcc Complex Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutics against pathogenic microorganisms has identified the cytochrome bcc complex (Complex III) of the electron transport chain as a critical and vulnerable target. Among the chemical scaffolds investigated for their inhibitory action on this complex, Imidazo[1,2-a]pyridines have emerged as a promising class of compounds, with Telacebec (Q203) being a notable example currently in clinical development for tuberculosis treatment. This guide provides an objective comparison of the performance of Imidazo[1,2-a]pyridines against other alternative inhibitors of the cytochrome bcc complex, supported by experimental data and detailed methodologies to aid in the validation and discovery of new inhibitors.
Mechanism of Action: Targeting the QcrB Subunit
Imidazo[1,2-a]pyridines, along with several other classes of inhibitors, exert their effect by targeting the QcrB subunit of the cytochrome bcc complex. This subunit houses the quinol oxidation (Qo) site, a critical component for the transfer of electrons from menaquinol. By binding to this site, these inhibitors effectively block the electron flow, thereby disrupting the proton motive force and halting ATP synthesis, which is essential for the pathogen's survival.[1][2][3][4][5][6] While Imidazo[1,2-a]pyridines like Q203 are potent inhibitors, they often exhibit bacteriostatic rather than bactericidal activity, a characteristic attributed to the pathogen's ability to utilize an alternative respiratory pathway via the cytochrome bd oxidase.[4]
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Imidazo[1,2-a]pyridines and other classes of cytochrome bcc complex inhibitors against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of Cytochrome bcc Complex Inhibitors against M. tuberculosis
| Compound Class | Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridines | IP-1 | H37Rv | 0.03 - 5 | [3] |
| IP-3 | H37Rv | 0.03 - 5 | [3] | |
| IP-4 | H37Rv | 0.03 - 5 | [3] | |
| CWHM-1023 | H37Rv | ~0.083 (IC50) | [7] | |
| Thieno[2,3-d]Pyrimidines | CWHM-728 | H37Rv | Not specified | [7] |
| Other Heterocyclic Compounds | B6 | H37Rv | Not specified | |
| MJ-22 | H37Rv | Not specified |
Note: The MIC values for some compounds were not explicitly stated in the reviewed literature and are thus marked as "Not specified". The provided IC50 for CWHM-1023 is from a Microplate Alamar Blue Assay (MABA).
Table 2: Comparative IC50 Values for QcrB Inhibition
| Compound | Target | Assay | IC50 (nM) | Reference |
| Q203 | QcrB | MABA | 1.5 | [7] |
| CWHM-1023 | QcrB | MABA | ~83 | [7] |
| Bedaquiline | ATP synthase | MABA | <78 | [7] |
| Thioridazine | Respiration | MABA | 11,200 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis - Thomas Hannan [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine-6-carboxamide Analogs as Kinase Inhibitors
A computational approach to understanding the structure-activity relationships of a promising class of anticancer agents.
Imidazo[1,2-a]pyridine-based compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of Imidazo[1,2-a]pyridine-6-carboxamide analogs, focusing on their performance in molecular docking studies against key protein kinase targets implicated in cancer progression. Protein kinases, such as PI3Kα, Aurora Kinase, and GSK-3β, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Molecular docking simulations offer valuable insights into the binding interactions between these small molecule inhibitors and their protein targets, aiding in the rational design of more effective and selective therapeutic agents.[1][3]
Comparative Docking Performance
To illustrate the comparative binding affinities of Imidazo[1,2-a]pyridine analogs, the following table summarizes the molecular docking scores of a series of related Imidazo[1,2-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis Pantothenate Synthetase. While not the 6-carboxamide isomer, this data provides a valuable reference for the binding potential of this class of compounds. The docking scores, expressed in terms of binding energy (kcal/mol), indicate the predicted affinity of the ligand for the protein's active site, with more negative values suggesting stronger binding.
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 1 | Pantothenate Synthetase | 3IVX | -7.37 | Gly158, Met195, Pro38, His47 |
| Analog 2 | Pantothenate Synthetase | 3IVX | -7.12 | Gly158, Met195, Pro38, His47 |
| Analog 3 | Pantothenate Synthetase | 3IVX | -6.98 | Gly158, Met195, Pro38, His47 |
| Analog 4 | Pantothenate Synthetase | 3IVX | -6.85 | Gly158, Met195, Pro38, His47 |
| Analog 5 | Pantothenate Synthetase | 3IVX | -6.73 | Gly158, Met195, Pro38, His47 |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing comparative molecular docking studies, based on common practices in the field.
Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein (e.g., PI3Kα, Aurora Kinase A, GSK-3β) is obtained from the Protein Data Bank (PDB).
-
Structure Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation and Optimization: Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are assigned, typically at a physiological pH of 7.4. The structure is then subjected to energy minimization to relieve any steric clashes and optimize the geometry.
Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their lowest energy conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein, encompassing the key amino acid residues involved in ligand binding.
-
Docking Algorithm: A docking algorithm, such as AutoDock Vina or Glide, is used to systematically search for the optimal binding poses of each ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the most favorable score is selected as the predicted binding mode.
Analysis of Results:
-
Binding Mode Visualization: The predicted binding poses of the analogs are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Comparative Analysis: The docking scores and binding interactions of the different analogs are compared to understand the structure-activity relationships and identify key structural features that contribute to high binding affinity.
Visualizing Molecular Interactions and Workflows
To better understand the processes and concepts involved in comparative docking studies, the following diagrams are provided.
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: A flowchart illustrating the typical workflow for a comparative molecular docking study.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Imidazo[1,2-a]pyridine Carboxamides: A New Front in the Battle Against Drug-Resistant Tuberculosis
A comparative analysis of the efficacy of Imidazo[1,2-a]pyridine carboxamides against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, benchmarked against current and novel therapeutic agents.
The escalating threat of drug-resistant tuberculosis (TB) has created an urgent need for novel antimicrobial agents with alternative mechanisms of action. Among the promising new classes of compounds, Imidazo[1,2-a]pyridine carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis, demonstrating significant activity against both drug-susceptible and highly resistant strains. This guide provides a comprehensive comparison of the efficacy of these compounds with key comparator drugs used in the treatment of MDR-TB, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While the initial query specified Imidazo[1,2-a]pyridine-6-carboxamides, a thorough review of the current scientific literature reveals a significant focus on the potent antitubercular activity of the Imidazo[1,2-a]pyridine-3-carboxamide scaffold. Data on the 6-carboxamide isomer is notably scarce. Therefore, this guide will focus on the broader class of Imidazo[1,2-a]pyridine carboxamides, with an emphasis on the well-documented 3-carboxamide derivatives.
Comparative Efficacy: In Vitro Activity Against Drug-Resistant M. tuberculosis
The primary measure of a compound's in vitro efficacy against bacteria is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. The following tables summarize the MIC values for representative Imidazo[1,2-a]pyridine carboxamides and key comparator drugs against various drug-resistant M. tuberculosis strains. Lower MIC values indicate higher potency.
Table 1: MIC of Imidazo[1,2-a]pyridine Carboxamides Against Drug-Resistant M. tuberculosis Strains
| Compound Class | Specific Compound Example | M. tuberculosis Strain | Resistance Profile | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 18 | MDR-Mtb | Multidrug-Resistant | ≤0.006 | [1][2] |
| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 18 | XDR-Mtb | Extensively Drug-Resistant | ≤0.006 | [1][2] |
| Imidazo[1,2-a]pyridine-3-carboxamide | IPA-6 | H37Rv | Drug-Susceptible | 0.0001 (0.05 µg/mL) | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamide | Q203 (Telacebec) | H37Rv | Drug-Susceptible | 0.004 | [4] |
| Imidazo[1,2-a]pyridine-3-carboxamide | Q203 (Telacebec) | MDR & XDR Strains | Multidrug & Extensively Drug-Resistant | 0.004 - 0.03 | [4] |
Table 2: MIC of Comparator Drugs Against Drug-Resistant M. tuberculosis Strains
| Drug | Drug Class | M. tuberculosis Strain | Resistance Profile | MIC Range (µg/mL) | Reference |
| Bedaquiline | Diarylquinoline | MDR-TB | Multidrug-Resistant | ≤0.008 - 2 | [5] |
| Pretomanid | Nitroimidazole | MDR-TB | Multidrug-Resistant | 0.03 - 0.53 | [6] |
| Linezolid | Oxazolidinone | MDR-TB | Multidrug-Resistant | <0.125 - 4 | [7] |
| Delamanid | Nitroimidazole | MDR-TB | Multidrug-Resistant | Not specified in provided results | |
| Moxifloxacin | Fluoroquinolone | MDR-TB | Multidrug-Resistant | Not specified in provided results | [8] |
| Levofloxacin | Fluoroquinolone | MDR-TB | Multidrug-Resistant | Not specified in provided results | [8] |
Mechanism of Action: Targeting Cellular Respiration
Imidazo[1,2-a]pyridine carboxamides exert their potent antitubercular activity by targeting a novel and essential component of the M. tuberculosis cellular respiration machinery. Specifically, these compounds are inhibitors of QcrB, a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[9][10] Inhibition of QcrB disrupts the electron flow, leading to a depletion of ATP, the cell's primary energy currency.[11][12] This disruption of energy metabolism is ultimately bacteriostatic and can be bactericidal.[13]
Caption: Mechanism of action of Imidazo[1,2-a]pyridine carboxamides.
Experimental Protocols
The determination of MIC values is a critical step in assessing the efficacy of new antimicrobial agents. The following are detailed methodologies for two common assays used in tuberculosis research.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and inexpensive method for determining the MIC of compounds against M. tuberculosis.[14][15]
1. Preparation of Inoculum:
-
M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[14]
2. Plate Preparation:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microplate containing supplemented Middlebrook 7H9 broth.
-
The prepared bacterial inoculum is added to each well.[14]
3. Incubation:
-
The plates are sealed and incubated at 37°C for 5-7 days.[14]
4. Addition of Alamar Blue:
-
A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[16]
-
The plates are re-incubated for 24 hours.[17]
5. Reading Results:
-
The MIC is determined as the lowest drug concentration that prevents the color change of the Alamar Blue indicator from blue (no growth) to pink (growth).[17]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Broth Microdilution (BMD) Method
The broth microdilution method is a standardized and reproducible assay for determining the MIC of antimicrobial agents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference protocol for M. tuberculosis.[18][19]
1. Inoculum Preparation:
-
A suspension of M. tuberculosis is prepared from a solid culture and adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum of 10^5 CFU/mL in the test wells.[19]
2. Plate Setup:
-
Two-fold serial dilutions of the test drugs are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth with OADC supplement.[18]
-
The standardized inoculum is added to each well.
3. Incubation:
-
The plates are incubated at 36 ± 1°C.[20]
4. Reading the MIC:
-
The MIC is read visually as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. The reading is performed as soon as growth is visible in the growth control well.[19]
Conclusion and Future Perspectives
Imidazo[1,2-a]pyridine carboxamides, particularly the 3-carboxamide derivatives, represent a highly promising class of antitubercular agents with potent activity against drug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting QcrB in the electron transport chain, makes them attractive candidates for inclusion in new combination therapies for MDR- and XDR-TB. The exceptionally low MIC values observed for some analogues surpass those of several currently used second-line drugs.
Further research is warranted to explore the structure-activity relationships within the broader Imidazo[1,2-a]pyridine class, including the less-studied 6-carboxamide isomers, to optimize their pharmacokinetic and safety profiles for clinical development. The continued investigation of these compounds offers a significant opportunity to address the critical unmet medical need for new, effective, and safer treatments for drug-resistant tuberculosis.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and acceptability of five anti-tubercular drugs in treatment of multidrug resistant tuberculosis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis - Thomas Hannan [grantome.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repub.eur.nl [repub.eur.nl]
- 19. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridine-6-carboxamide: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of Imidazo[1,2-a]pyridine-6-carboxamide, a compound recognized for its significant potential in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, all handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Avoid the generation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing. In the event of a spill, the solid material should be carefully swept up and placed into a designated, labeled container for disposal.
Hazard and Disposal Information Summary
The following table summarizes the critical safety and disposal information for this compound, based on its known hazards and general chemical waste guidelines.
| Parameter | Information | Source/Guideline |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal facility.[1][2][3] | Institutional and Local Regulations |
| Environmental Precautions | Should not be released into the environment.[1][2] | General Chemical Safety |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. | Safety Data Sheet |
| Incompatible Materials | Bases, Amines, Oxidizing agents.[4] | General Chemical Reactivity |
Operational Plan for Disposal
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its irritant properties, all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect un-used or waste this compound powder in a dedicated, clearly labeled hazardous waste container. Contaminated items such as gloves, weigh paper, and paper towels should also be placed in this container.
-
Liquid Waste: If this compound is dissolved in a solvent, this solution must be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
"Empty" Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][5] Subsequent rinses may also need to be collected depending on local regulations.
-
Step 2: Waste Container Management
-
Use Appropriate Containers: All hazardous waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][2][5]
-
Proper Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[1][5] Include the date when the waste was first added to the container. Follow your institution's specific labeling requirements.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[2][5] This prevents the release of vapors and reduces the risk of spills.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[1]
-
Segregate Incompatibles: Do not store waste this compound with incompatible materials such as strong bases, amines, or oxidizing agents to prevent hazardous reactions.[4]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including any specific forms or documentation required.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
Essential Safety and Operational Guide for Imidazo[1,2-a]pyridine-6-carboxamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Imidazo[1,2-a]pyridine-6-carboxamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Chemical Identifier:
-
Substance Name: this compound
-
CAS No.: 103313-38-8
-
Formula: C8H7N3O
Hazard Summary: According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.[2][3][4] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[2] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][2] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
